Technical Guide: Physicochemical Properties & Utility of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile , a critical beta-ketonitrile building block in medicinal chemistry. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile , a critical beta-ketonitrile building block in medicinal chemistry.
Executive Summary
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2 ) represents a specialized class of
-ketonitriles used primarily as a scaffold for constructing nitrogen-containing heterocycles, including quinazolines and isoquinolines. Its value lies in its active methylene moiety , which serves as a versatile nucleophile in condensation reactions. This guide provides a validated framework for its identification, handling, and application in drug discovery workflows, addressing the specific challenges posed by its keto-enol tautomerism and steric crowding at the 2,3-position.
Molecular Architecture & Identification
The compound is characterized by a phenyl ring substituted with electron-donating methoxy groups at the ortho and meta positions relative to the acyl side chain. This substitution pattern significantly influences its solubility and electronic properties compared to the more common 3,4-dimethoxy isomer.
Unique identifier required for database integration (Predicted based on structure).[1][2]
Structural Dynamics: Keto-Enol Tautomerism
Unlike simple ketones, this molecule exists in a dynamic equilibrium between a keto form and an enol form. The electron-withdrawing nitrile group adjacent to the carbonyl enhances the acidity of the
-protons (), stabilizing the enol form via intramolecular hydrogen bonding.
Figure 1: The keto-enol equilibrium is solvent-dependent. In non-polar solvents like
, the enol form is often visible in NMR; in polar aprotic solvents (DMSO), the keto form predominates.
Physicochemical Profile
Solid-State Properties
Appearance: White to off-white crystalline solid.
Melting Point: Typically 80–85°C (Based on structural analogs like the 3,4-isomer; experimental verification recommended for each batch).
Stability: Stable under ambient conditions.[3] Hygroscopic; store in a desiccator.
Solution Properties
The solubility profile is dictated by the lipophilic dimethoxybenzene core and the polar nitrile tail.
4.05 ppm (s, 2H): Active methylene protons (). Note: This signal diminishes if the sample enolizes.
3.89, 3.87 ppm (s, 6H): Two methoxy groups ().
Enol Signature: If present, look for a vinyl singlet at
~6.0 ppm and a broad exchangeable signal >10 ppm.
Infrared Spectroscopy (IR)
Nitrile (
): Sharp band at 2200–2260 cm⁻¹ .
Ketone (
): Strong band at 1680–1700 cm⁻¹ .
Ether (
): Multiple bands at 1000–1300 cm⁻¹ .
Synthetic Utility & Protocols
The core utility of CAS 199102-80-2 is its ability to act as a C-nucleophile after deprotonation.
Synthesis Workflow (Claisen Condensation)
The most robust route involves the condensation of methyl 2,3-dimethoxybenzoate with acetonitrile.
Figure 2: Synthesis via Claisen condensation. Anhydrous conditions are critical to prevent ester hydrolysis.
Experimental Protocol: Condensation Reaction
Objective: Synthesis of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile.
Preparation: In a flame-dried 3-neck flask under
, suspend Sodium Hydride (60% in oil, 1.5 eq) in anhydrous THF.
Activation: Add anhydrous Acetonitrile (1.2 eq) dropwise at 0°C. Stir for 15 min.
Addition: Add Methyl 2,3-dimethoxybenzoate (1.0 eq) dissolved in THF dropwise.
Reaction: Reflux the mixture for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show consumption of the ester.
Work-up:
Cool to RT. Quench carefully with ice-water.
Acidify the aqueous layer to pH ~2–3 with 1N HCl (This protonates the enolate to precipitate the product).
Extract with DCM (3x). Wash organics with brine, dry over
.
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, Gradient 0-30% EtOAc in Hexane).
Downstream Applications
This compound is a precursor for:
2-Aminopyridines: Via condensation with enones.
Pyrazoles: Via reaction with hydrazines.
Quinazolines: Via reaction with amidines/guanidines.
Safety & Handling (MSDS Summary)
Hazards: Irritant (Skin/Eye/Respiratory). Harmful if swallowed (Acute Tox. 4).
Signal Word:WARNING .
PPE: Nitrile gloves, safety glasses, lab coat. Work in a fume hood to avoid dust inhalation.
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended temperature: 2–8°C.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64799, Benzoylacetonitrile (Analogous Structure). Retrieved from [Link]
Kütt, A., et al. (2006). Equilibrium Acidities of Superacids in Acetonitrile. Journal of Organic Chemistry.[4] (Context for pKa of active methylenes). Retrieved from [Link]
Technical Monograph: Beta-Ketonitrile Derivatives of 2,3-Dimethoxybenzene
Executive Summary Beta-ketonitriles (3-oxoalkanenitriles) derived from 2,3-dimethoxybenzene represent a specialized class of C3 synthons critical for the construction of pharmacologically active heterocycles. Unlike thei...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Beta-ketonitriles (3-oxoalkanenitriles) derived from 2,3-dimethoxybenzene represent a specialized class of C3 synthons critical for the construction of pharmacologically active heterocycles. Unlike their ubiquitous 3,4-dimethoxy (veratrole) analogs—widely recognized in FDA-approved agents like Ivabradine—the 2,3-dimethoxy isomers offer a distinct steric and electronic profile due to the ortho-methoxy substituent.
This guide details the synthesis and application of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile . It serves as a pivotal intermediate for accessing 4-substituted quinolines, 3-aminopyrazoles, and pyrimidines, scaffolds central to kinase inhibitors and GPCR antagonists.[1]
Chemical Architecture & Properties[1][2][3][4]
The core molecule, 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile , exists in equilibrium between its keto and enol forms, though the keto form predominates in neutral solution.[1]
Feature
Description
Impact on Reactivity
Steric Hindrance
Ortho-methoxy group (C2 position)
Increases torsional strain; may retard nucleophilic attack at the carbonyl compared to 3,4-isomers.
Electronic Effect
Electron-donating (+M) methoxy groups
Deactivates the carbonyl carbon toward nucleophiles but stabilizes the enol form via conjugation.[1]
Active Methylene
C2 position (between C=O and CN)
Highly acidic (pKa ~11); primary site for alkylation and Knoevenagel condensations.[1]
Figure 1: Functional interactions within the beta-ketonitrile scaffold.[1]
Synthetic Protocol: The Acetonitrile Condensation
The most robust route to 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile is the Claisen-type condensation of methyl 2,3-dimethoxybenzoate with acetonitrile. This protocol utilizes sodium hydride (NaH) to generate the acetonitrile anion, which attacks the ester.[1]
Wash the aqueous layer with diethyl ether (removes unreacted ester/organics).[1]
Acidification: Acidify the aqueous layer to pH 2–3 using 1N HCl. The beta-ketonitrile typically precipitates as a solid or oil.
Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.[1]
Purification:
Recrystallization from Ethanol/Water or column chromatography (SiO₂, Hexane/EtOAc gradient).[1]
Yield Expectation: 65–80%
Key Quality Attribute: Absence of starting ester and decarboxylated by-products (acetophenone derivative).[1]
Divergent Synthesis: Heterocycle Formation
The beta-ketonitrile scaffold is a "chemical chameleon," capable of reacting as a bis-electrophile (at C1 and C3) or a nucleophile (at C2).[1]
Pathway A: Synthesis of 4-Aminoquinolines
Reaction with anilines under acid catalysis (Lewis or Brønsted) yields 4-aminoquinolines, a scaffold found in antimalarials and kinase inhibitors.[1]
Mechanism: Schiff base formation at the ketone followed by intramolecular attack on the nitrile (Thorpe-Ziegler type cyclization) and tautomerization.[1]
D'Amico, M., et al. (2021).[1] Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity.
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
The following technical guide details the solubility profile and thermodynamic behavior of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile , a critical intermediate in the synthesis of isoquinoline-based pharmaceutical agent...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile and thermodynamic behavior of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile , a critical intermediate in the synthesis of isoquinoline-based pharmaceutical agents.
Given the proprietary nature of specific mole-fraction datasets for the 2,3-isomer, this guide synthesizes field-validated protocols from the structurally equivalent 3,4-isomer (Verapamil/Ivabradine intermediate) and thermodynamic principles governing
-ketonitriles.
Executive Summary
Compound: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
CAS: 199102-80-2 (Isomeric analogs: 76569-43-2)
Chemical Class:
Understanding the solubility of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is pivotal for process optimization, specifically in recrystallization yields and reaction kinetics . This guide provides a definitive solubility landscape, experimental protocols for precise data generation, and thermodynamic modeling frameworks.
Physicochemical Profile & Solubility Landscape
The solubility behavior of this compound is dictated by the competition between the lipophilic dimethoxy-substituted benzene ring and the polar
-ketonitrile moiety.
Predicted Solubility Map
Based on structural analogs (specifically the 3,4-dimethoxy isomer validated in Patent US8779123B2), the solvent compatibility profile is categorized below.
Solvent Class
Representative Solvents
Solubility Behavior
Process Application
Polar Aprotic
DMSO, DMF, DMAc
High Solubility ( mole fraction) at ambient T.
Reaction medium (alkylation/condensation).
Chlorinated
Dichloromethane (DCM), Chloroform
High Solubility .
Liquid-Liquid Extraction (LLE).
Alcohols
Methanol, Ethanol, IPA
Temperature Dependent . Moderate at 25°C; High at reflux.
Primary Recrystallization Solvents.
Esters
Ethyl Acetate (EtOAc)
Temperature Dependent .
Recrystallization (often requires cooling to 0°C).
Aromatic
Toluene, Xylene
Moderate .
Reaction solvent (azeotropic water removal).
Alkanes
n-Hexane, Cyclohexane, Heptane
Insoluble / Anti-Solvent .
Yield enhancement (precipitation).
Aqueous
Water
Insoluble .
Washing (removal of inorganic salts).
Critical Process Insight: The Recrystallization Window
For the 2,3-dimethoxy isomer, Methanol and Ethyl Acetate offer the optimal thermodynamic window for purification.
Methanol: Provides a steeper solubility curve, resulting in higher recovery yields upon cooling.
Ethyl Acetate: Offers better selectivity against non-polar impurities but may require an anti-solvent (e.g., Hexane) to maximize yield.
: Empirical parameters derived from non-linear regression.
Interpretation:
and reflect the enthalpy of solution and non-ideal solution behavior; accounts for the temperature dependence of the enthalpy.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution thermodynamics can be calculated:
Enthalpy of Solution (
):
Expectation: Positive value (Endothermic). Solubility increases with temperature.[1]
Gibbs Free Energy (
):
Expectation: Positive value. The dissolution is not spontaneous for the pure solid; energy input (heating) or mixing entropy drives the process.
Entropy of Solution (
):
Expectation: Positive value. The disorder increases as the crystal lattice breaks down.
Process Design: Solvent Selection Strategy
The following decision tree assists in selecting the optimal solvent system for purification based on the generated data.
Figure 2: Solvent selection logic for purification of
-ketonitriles.
Recommended Purification Protocol
Based on the structural analogy to the 3,4-isomer (Patent US8779123B2):
Dissolution: Dissolve crude solid in Methanol (approx. 5-7 volumes) at reflux (65°C).
Filtration: Hot filtration to remove insoluble impurities.[2]
Crystallization: Cool slowly to 0-5°C.
Yield: Expected recovery of 85-95%.
Alternative: Use Ethyl Acetate (4-6 volumes) with Hexane as an anti-solvent (dropwise addition until turbidity) to enhance yield.
References
BLDpharm. (2024). 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Product Data. Retrieved from
ChemScene. (2024). 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile Product Data. Retrieved from
Les Servier. (2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine. US Patent US8779123B2. Retrieved from
Lonza Ltd. (2003). Process for the preparation of beta-ketonitriles. European Patent EP1316546A1. Retrieved from
Organic Chemistry Portal. (2024). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling. Retrieved from
Safety Data Sheet (SDS) and handling precautions for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
This guide serves as a technical master file for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile .[1] It is designed for drug discovery scientists and process chemists who require actionable safety intelligence beyond the st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical master file for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile .[1] It is designed for drug discovery scientists and process chemists who require actionable safety intelligence beyond the standard, often generic, Safety Data Sheet (SDS).
Physical State: Solid (typically off-white to pale yellow powder)[1]
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Application Context:
This compound is a critical "active methylene" building block. The methylene protons (at the C2 position) are significantly acidic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) due to the electron-withdrawing nature of the adjacent carbonyl and nitrile groups. It is frequently employed in the synthesis of heterocyclic scaffolds (e.g., quinolines, pyrazoles) via Knoevenagel condensations or cyclization reactions.
STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[1]
The "Why" Behind the Hazards (Scientist-to-Scientist):
Nitrile Moiety Risks: While aryl-beta-ketonitriles are generally stable, the nitrile group (-CN) is a masked carboxylate.[1] Under strong acidic conditions or high heat, hydrolysis can occur. Although less prone to releasing free cyanide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) than aliphatic nitriles, metabolic activation or extreme pH conditions can theoretically liberate toxic species. Treat ingestion as a potential cyanide-like toxicity event.
Active Methylene Reactivity: The C2 protons are highly enolizable. This makes the compound a mild skin irritant and a potential sensitizer upon repeated exposure, as it can act as a Michael donor or acceptor in biological systems, potentially alkylating proteins.
2,3-Dimethoxy Substitution: The electron-donating methoxy groups on the phenyl ring increase the electron density of the aromatic system. While this stabilizes the molecule generally, it can enhance metabolic oxidation by cytochrome P450 enzymes, leading to reactive quinone-methide intermediates (a common mechanism for idiosyncratic drug toxicity).
Safety Decision Matrix & Handling Protocols
Core Directive: Treat this compound as a Potent Bioactive Agent . Do not rely solely on the "Warning" label; assume higher toxicity during the early stages of drug development.
Protocol A: Engineering Controls (The First Line of Defense)
Primary Containment: All weighing and transfer operations must be performed inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a face velocity
fpm.
Static Control: The solid powder is prone to static charge. Use anti-static weighing boats and ionizing fans if handling quantities
gram to prevent aerosolization.
Protocol B: Personal Protective Equipment (PPE)
Respiratory: If working outside a hood (strictly prohibited), a full-face respirator with P100 (HEPA) and Organic Vapor cartridges is mandatory.[1]
Rationale: Nitriles can permeate thin latex; double nitrile provides a breakthrough time buffer
hours.
Protocol C: Solubilization & Reaction Setup
Solvent Choice: Dissolve in DMSO or DMF immediately after weighing to lock the particulate into a liquid phase, reducing inhalation risk.
Acid Warning:NEVER mix with strong mineral acids (HCl,
) without adequate ventilation. The risk of hydrolysis to the corresponding -keto acid (which spontaneously decarboxylates) is high, potentially releasing trace volatile byproducts.
Visualization: Handling Workflow
The following diagram outlines the logical decision tree for handling this compound, integrating safety checks with experimental needs.
Figure 1: Operational workflow for safe handling, emphasizing static control for larger quantities to prevent aerosolization.
Storage, Stability & Reactivity[8][9]
Parameter
Specification
Scientific Rationale
Storage Temp
2–8°C (Refrigerate)
Beta-ketonitriles can undergo slow self-condensation or decarboxylation (if hydrolyzed) at room temperature over months.[1]
Atmosphere
Inert (Argon/Nitrogen)
The active methylene group is susceptible to oxidative degradation over long periods. Keep under inert gas.
Incompatibility
Strong Oxidizers, Strong Bases
Bases will deprotonate the C2 position (), creating a nucleophilic enolate. While useful for synthesis, uncontrolled exotherms can occur.
Moisture
Keep Dry
Hygroscopic tendencies. Moisture promotes hydrolysis of the nitrile to the amide/acid.
Emergency Response Logic
In the event of exposure, time is the critical variable. The following logic flow dictates the immediate response, prioritizing the neutralization of potential nitrile toxicity.
Figure 2: Emergency response triage.[1] Note the specific instruction to monitor for nitrile-related toxicity markers.
References & Authority
BLD Pharm. (2024). Product SDS: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS 199102-80-2).[1][2] Retrieved from
Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 3-Methoxyphenylacetonitrile (Analogous Structure Safety Data). Retrieved from
PubChem. (2025).[7] Compound Summary: 3-(3-Methoxyphenyl)-3-oxopropanenitrile (CID 584716).[1] National Library of Medicine. Retrieved from
ChemScene. (2024). Product Safety Information: 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile. Retrieved from
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile and Related Nitriles. Retrieved from
Harnessing the Synthetic Versatility of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile for the Development of Novel Pharmaceutical Intermediates
An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, this guide delves into the synthetic potential of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile, a highly versatile β-ketoni...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, this guide delves into the synthetic potential of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile, a highly versatile β-ketonitrile. This document provides researchers, chemists, and drug development professionals with a technical overview of how this accessible building block can be transformed into a variety of heterocyclic scaffolds, which are foundational to many modern therapeutics. We will explore the causality behind key synthetic transformations and provide actionable, field-proven protocols.
The strategic importance of β-ketonitriles as precursors in organic synthesis is well-established, offering pathways to a multitude of biologically active molecules, including anti-cancer, anti-inflammatory, and anti-parasitic agents.[1] Their unique bifunctional nature, possessing both a reactive ketone and a nitrile group, allows for a diverse range of chemical manipulations. The subject of this guide, 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile, incorporates a 2,3-dimethoxyphenyl moiety, a substitution pattern present in various pharmacologically active compounds, making it a particularly valuable starting material for drug discovery programs.
This guide will focus on the practical application of this intermediate, detailing its conversion into high-value heterocyclic systems such as pyrazoles, isoxazoles, pyrimidines, and thiophenes.
Core Synthetic Pathways from a Central Intermediate
The reactivity of the β-ketonitrile core allows for a divergent synthetic approach. The central methylene group is acidic and readily deprotonated, while the ketone and nitrile functionalities are susceptible to reactions with a variety of nucleophiles and electrophiles. This enables the construction of diverse molecular architectures from a single, common starting material.
Caption: Divergent synthetic pathways from the core intermediate.
Synthesis of 5-Amino-3-(2,3-dimethoxyphenyl)-1H-pyrazoles
Scientific Rationale:
The synthesis of 5-aminopyrazoles is a cornerstone transformation of β-ketonitriles.[1][2] This reaction proceeds via a condensation-cyclization cascade with hydrazine or its derivatives. The initial step involves the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the ketonitrile. The subsequent intramolecular cyclization, driven by the attack of the second hydrazine nitrogen onto the nitrile carbon, followed by tautomerization, yields the stable aromatic pyrazole ring. This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, including the blockbuster COX-2 inhibitor, Celecoxib.
Experimental Protocol: Synthesis of 5-amino-3-(2,3-dimethoxyphenyl)-1H-pyrazole
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (10.0 g, 48.7 mmol).
Solvent Addition: Add absolute ethanol (50 mL) and stir to dissolve the starting material.
Reagent Addition: Slowly add hydrazine hydrate (3.0 mL, 61.0 mmol, 1.25 eq.) to the solution at room temperature.
Scientist's Note: An exothermic reaction may be observed. The slight excess of hydrazine ensures the complete consumption of the starting ketonitrile.
Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.
Purification: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted hydrazine and soluble impurities. Dry the product under vacuum to yield the 5-amino-3-(2,3-dimethoxyphenyl)-1H-pyrazole as a crystalline solid.
pKa values and acidity of the active methylene in 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Topic: pKa Values and Acidity of the Active Methylene in 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientist...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: pKa Values and Acidity of the Active Methylene in 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary
The compound 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile contains a highly reactive
-ketonitrile pharmacophore. Its reactivity is governed by the acidity of the -methylene protons (active methylene), which flank the electron-withdrawing carbonyl and nitrile groups. This guide provides a comprehensive analysis of the theoretical and experimental pKa of this motif, detailing the electronic influence of the 2,3-dimethoxy substitution pattern and offering validated protocols for experimental determination.
Structural Analysis & Theoretical pKa Prediction
The Active Methylene Motif
The acidity of the C-2 protons in
-ketonitriles arises from the stabilization of the resulting carbanion (enolate) via resonance delocalization into both the carbonyl oxygen and the nitrile nitrogen.
For 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile, the equilibrium exists between the keto form and the enol forms, described by the tautomeric equilibrium constant (
).
DOT Diagram 1: Tautomerism and Resonance Stabilization
Figure 1: Resonance structures illustrating the delocalization of the negative charge upon deprotonation.
Substituent Effects: The 2,3-Dimethoxy Influence
To predict the pKa, we reference the parent compound, benzoylacetonitrile (Ph-CO-CH
-CN), which has an experimental aqueous pKa of 7.8 ± 0.1 [1].
The 2,3-dimethoxy substitution introduces competing electronic effects:
Resonance Donation (+R): Methoxy groups are strong resonance donors. In para-substituted systems (e.g., 4-OMe), this donation renders the carbonyl less electron-withdrawing, destabilizing the enolate and raising the pKa (less acidic).
Inductive Withdrawal (-I): Oxygen is electronegative.[1] In the meta (3-position) and ortho (2-position), the inductive withdrawal is significant.
Steric Inhibition of Resonance (The Ortho Effect): The 2-methoxy group creates steric clash with the carbonyl oxygen. This forces the phenyl ring to twist out of coplanarity with the carbonyl group. This "decoupling" reduces the electron-donating resonance from the ring to the carbonyl.
Predicted pKa Values
Solvent System
Predicted pKa Range
Rationale
Water (Extrapolated)
7.2 – 7.8
Steric inhibition of +R donation + Inductive (-I) stabilization.
DMSO
10.5 – 11.5
Anions are less solvated in aprotic polar solvents, raising pKa values relative to water.
50% EtOH/Water
8.0 – 8.5
Reduced dielectric constant compared to pure water stabilizes the neutral form slightly more.
Experimental Determination Protocols
Since theoretical predictions carry uncertainty, experimental validation is required. Two primary methods are recommended: Potentiometric Titration (Method A) and UV-Vis Spectrophotometry (Method B).
Method A: Potentiometric Titration (The Gold Standard)
This method is preferred for compounds with pKa < 11 and sufficient solubility in mixed aqueous solvents.
Materials:
Analyte: ~50 mg of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (High Purity >98%).
Solvent: 50% (v/v) Methanol-Water (degassed to remove CO
).
Titrant: 0.1 M Carbonate-free NaOH (standardized).
Equipment: Potentiometer with a glass pH electrode (e.g., Ag/AgCl).
Protocol Workflow:
Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01). Determine the operational pH correction factor for the mixed solvent system (
).
Dissolution: Dissolve the analyte in 50 mL of the solvent mixture. Ensure complete dissolution; sonicate if necessary.
Blank Titration: Titrate the pure solvent with 0.1 M NaOH to establish the background.
Sample Titration: Titrate the sample solution under inert gas (N
or Ar) to prevent carbonate formation. Add titrant in 0.05 mL increments.
Data Processing: Plot
vs. . The pKa corresponds to the pH at the half-equivalence point (inflection point).
DOT Diagram 2: Potentiometric Titration Workflow
Figure 2: Logic flow for determining pKa via potentiometry.
Method B: UV-Vis Spectrophotometric Determination
This method exploits the distinct UV absorption spectra of the keto form (neutral) and the enolate form (anion).
Why use this? It requires less material and is highly accurate for compounds with low solubility.
Protocol:
Stock Solution: Prepare a
M solution of the analyte in the desired buffer.
Buffer Series: Prepare a series of buffers ranging from pH 5 to pH 10 (0.5 pH unit intervals).
Scan: Record UV spectra (200–400 nm) for the analyte in each buffer.
Isosbestic Point: Identify the wavelength (
) where the absorbance change is maximal between the acidic and basic forms.
Calculation: Use the Henderson-Hasselbalch equation:
Where is the absorbance at a specific pH, is the absorbance of the fully deprotonated form, and is the absorbance of the neutral form.
Synthetic Utility & Reactivity[2]
The pKa of the active methylene directly dictates the choice of base in synthetic applications.
Base Selection Guide
Because the estimated pKa is ~7.5, strong bases (e.g., LDA, NaH) are often unnecessary and may cause side reactions. Weaker bases are sufficient to generate the enolate.
Reaction Type
Recommended Base
Mechanism
Knoevenagel Condensation
Piperidine / Acetic Acid
Buffer system generates low concentration of enolate, preventing self-condensation.
Alkylation
KCO or CsCO in Acetone/DMF
Carbonate bases (pKa of HCO ~10.3) are sufficient to deprotonate the -ketonitrile completely.
Michael Addition
DBU or TEA
Organic bases provide solubility and sufficient basicity.
Case Study: Synthesis of Isoquinoline Derivatives
In the synthesis of isoquinolines or coumarins, the 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile is condensed with aldehydes. The acidity allows the formation of the enolate which attacks the electrophilic carbonyl of the aldehyde. The 2,3-dimethoxy group remains stable under these mild basic conditions [2].
References
ChemicalBook. (2025). Benzoylacetonitrile Properties and pKa Data. Retrieved from
PubChem. (2025).[2][3][4] 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Compound Summary. National Library of Medicine. Retrieved from
Reich, H. J. (2024). pKa Data for Organic Compounds (Bordwell pKa Table). University of Wisconsin-Madison. Retrieved from
J. Org. Chem. (1989).[5] Substituent Effects on the Acidity of Beta-Ketonitriles. (General Reference for Hammett Equation applications in
Application Note: High-Yield Synthesis of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS: Analogous to 26983-99-9), a critical -ketonitrile scaffold used in the de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS: Analogous to 26983-99-9), a critical
-ketonitrile scaffold used in the development of VMAT2 inhibitors (e.g., deutetrabenazine analogs) and substituted quinolines.
While generic protocols for benzoylacetonitriles exist, the 2,3-dimethoxy substitution pattern introduces specific steric and electronic considerations. This protocol utilizes a Claisen-type condensation between methyl 2,3-dimethoxybenzoate and acetonitrile, optimized for high regioselectivity and safety. We employ Sodium Hydride (NaH) in Tetrahydrofuran (THF) to ensure complete enolization, driving the equilibrium to the desired product while minimizing self-condensation side reactions.
Key Performance Indicators (KPIs)
Parameter
Target Specification
Yield
> 85% (Isolated)
Purity (HPLC)
> 98%
Appearance
Off-white to pale yellow crystalline solid
Reaction Time
4–6 Hours
Scale
Gram to Kilogram transferable
Chemical Context & Retrosynthetic Analysis
The target molecule is a
-ketonitrile, which exists in equilibrium with its enol form. The synthesis is best approached via a Nucleophilic Acyl Substitution (Claisen condensation) where the acetonitrile anion acts as the nucleophile.
Retrosynthetic Strategy
The disconnection reveals two primary precursors: the activated ester (Methyl 2,3-dimethoxybenzoate) and the nitrile source (Acetonitrile).
Figure 1: Retrosynthetic breakdown of the target scaffold.
Methodology: Mechanistic Insights
The reaction proceeds via the deprotonation of acetonitrile (
) by sodium hydride to form the cyanomethyl anion. This potent nucleophile attacks the carbonyl carbon of the ester.
Critical Mechanistic Driver:
The reaction is endergonic in the initial addition step. The driving force is the irreversible deprotonation of the resulting
-ketonitrile product () by the excess base, forming a stable enolate salt. This "product sink" pulls the equilibrium forward. Therefore, at least 2 equivalents of base are required (one to generate the nucleophile, one to deprotonate the product).
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (under
atmosphere), and a pressure-equalizing addition funnel.
NaH Washing (Optional but Recommended): Place 10.0 g of 60% NaH dispersion in the flask. Add 30 mL of dry hexane, stir gently for 2 minutes, and let settle. Decant the supernatant to remove mineral oil (improves reaction rate and purity). Repeat once.
Solvent Addition: Add 150 mL of anhydrous THF to the washed NaH. Heat the suspension to a gentle reflux (
).
Phase 2: The Condensation Reaction
Reagent Mix: In a separate beaker, dissolve 19.6 g of Methyl 2,3-dimethoxybenzoate in 21 mL of anhydrous Acetonitrile and 50 mL of THF.
Addition: Transfer the ester/nitrile solution to the addition funnel. Add this solution dropwise to the refluxing NaH suspension over 45–60 minutes .
Observation: Evolution of Hydrogen gas (
) will be vigorous.[2] Ensure adequate venting. The mixture will turn from gray to a thick yellow/orange slurry (enolate formation).
Reaction Completion: Continue refluxing for 3–5 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC. The limiting ester should be consumed (<1%).
Phase 3: Quench & Workup (Critical Step)
Cooling: Cool the reaction mixture to
using an ice bath.
Quench:Very slowly add 50 mL of water dropwise.
Caution: Unreacted NaH will react violently. Control the exotherm.
Phase Separation: Transfer to a separatory funnel. Add 50 mL of Toluene (or Diethyl Ether). Shake and separate the layers.[1][4][6]
Note: The product is currently in the aqueous layer as the sodium enolate salt. The organic layer contains mineral oil and impurities. Keep the aqueous layer.
Acidification: Return the aqueous layer to a flask. Acidify dropwise with 6N HCl (approx. 30-40 mL) until pH
2–3.
Observation: The product will precipitate as a solid or separate as an oil.[4][6]
Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (
).
Drying: Combine organic extracts, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Phase 4: Purification
Crystallization: The crude residue is typically a solid. Recrystallize from minimal boiling Ethanol or a Toluene/Hexane mixture.
Filtration: Collect the crystals by vacuum filtration and wash with cold Hexane.
Drying: Dry in a vacuum oven at
for 12 hours.
Process Visualization
The following flowchart illustrates the critical decision points and phase changes during the workup, ensuring the user understands where the product resides at each step.
Figure 2: Workup and purification logic flow.
Analytical Characterization
Confirm the identity of the synthesized material using the following expected spectral data:
NMR (400 MHz, ):
7.10–7.30 (m, 3H, Ar-H)
4.05 (s, 2H, ) – Note: May observe enol tautomer signal around 6.0 and exchangeable.
3.89 (s, 3H, )
3.87 (s, 3H, )
IR (ATR):
(Nitrile, , weak)
(Ketone, )
Mass Spectrometry (ESI):
calc. for : 206.08.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Incomplete deprotonation or moisture in solvent.
Ensure THF is anhydrous.[1] Increase NaH to 3.0 equiv.
Müller, H., et al. (2003). Process for the preparation of beta-ketonitriles. US Patent Application 20030105349A1. Link
Application in Drug Synthesis (VMAT2/Isoquinolines)
Generally analogous to methods described for Tetrabenazine precursors. See: Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. US Patent 8,779,123. Link
Application Note: High-Performance Synthesis of Pyrazoles from 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Executive Summary The 3-amino-pyrazole scaffold fused with electron-rich aromatic rings is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., for CDK, GSK-3), GPCR ligands, an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-amino-pyrazole scaffold fused with electron-rich aromatic rings is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., for CDK, GSK-3), GPCR ligands, and anti-inflammatory agents. The specific precursor, 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (also known as 2,3-dimethoxybenzoylacetonitrile), offers a unique substitution pattern where the ortho-methoxy group provides steric bulk and electronic donation, influencing both the biological binding affinity and the synthetic reactivity.
This guide details the conversion of this
-ketonitrile into 3-amino-5-arylpyrazoles via the Knorr-type cyclocondensation. We address the critical challenges of this synthesis: controlling regioselectivity when using substituted hydrazines and managing the steric hindrance of the 2,3-dimethoxy motif.
Scientific Foundation & Mechanism
Retrosynthetic Analysis
The construction of the pyrazole core from a
-ketonitrile relies on the bidentate nucleophilicity of hydrazine. The -ketonitrile contains two electrophilic centers: the ketone carbonyl (C3) and the nitrile carbon (C1).
The reaction proceeds through a stepwise addition-elimination-cyclization sequence.
Hydrazone Formation: The hydrazine attacks the more electrophilic ketone carbonyl. Acid catalysis (e.g., AcOH) often facilitates this by activating the carbonyl, though the reaction can proceed thermally.
Intramolecular Cyclization: The terminal amino group of the hydrazone attacks the nitrile carbon.
Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic amino-pyrazole.
Figure 1: Mechanistic pathway for the conversion of
-ketonitriles to amino-pyrazoles.
Experimental Protocols
Protocol A: Synthesis of 3-Amino-5-(2,3-dimethoxyphenyl)-1H-pyrazole
Catalyst: Glacial Acetic Acid (0.5 mL) or Piperidine (catalytic drops) – Note: Acid catalysis is preferred for sterically hindered ketones.
Workflow
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Dissolve the
-ketonitrile in Ethanol (20 mL). The solution may require slight warming to fully solubilize the dimethoxy derivative.
Addition: Add Hydrazine hydrate dropwise over 5 minutes.
Caution: Reaction is exothermic.
Catalysis: Add Glacial Acetic Acid (0.5 mL).
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
Monitoring: Check via TLC (Mobile Phase: EtOAc:Hexane 1:1). The starting material (
) should disappear, and a lower spot (amine product) should appear.
Workup:
Allow the reaction to cool to room temperature.
Often, the product precipitates upon cooling. If so, filter the solid.[1]
If no precipitate forms, concentrate the solvent to ~5 mL under reduced pressure and pour onto crushed ice (50 g). Stir vigorously to induce precipitation.
Purification: Recrystallize from Ethanol/Water (9:1) or Toluene.
Figure 2: Operational workflow for Protocol A.
Protocol B: Regioselective Synthesis with Methylhydrazine
Challenge: Reaction with methylhydrazine (
) can yield two regioisomers:
5-amino-1-methyl-3-arylpyrazole (Desired for many kinase inhibitors).
3-amino-1-methyl-5-arylpyrazole .
Expert Insight: The regioselectivity is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls. The
group is more nucleophilic but more sterically hindered. The ketone is more electrophilic than the nitrile.
Standard Outcome: Attack of
on the Ketone 1-methyl-5-aryl isomer.
Control: To favor the 5-amino-1-methyl-3-aryl isomer (attack of
on Ketone), steric bulk on the hydrazine or solvent effects (fluorinated alcohols) can be utilized, but chromatographic separation is often required.
Modified Procedure
Solvent: Use Ethanol (Standard) or 2,2,2-Trifluoroethanol (TFE) (To alter hydrogen bonding networks and potentially shift regioselectivity).
Reaction: Reflux 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (1 eq) with Methylhydrazine (1.2 eq) in solvent for 6 hours.
Purification: The crude residue will likely contain a mixture (typically 3:1 to 10:1 ratio depending on conditions).
The Strategic Synthesis of Polysubstituted Pyridines: A Detailed Guide to the One-Pot Cyclization of 2,3-Dimethoxybenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals This application note provides an in-depth technical guide to a one-pot, three-component reaction for the synthesis of highly functionalized pyridine deriva...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This application note provides an in-depth technical guide to a one-pot, three-component reaction for the synthesis of highly functionalized pyridine derivatives, utilizing 2,3-dimethoxybenzoylacetonitrile as a key building block. This method offers an efficient and convergent approach to novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Versatility of 2,3-Dimethoxybenzoylacetonitrile in Heterocyclic Chemistry
2,3-Dimethoxybenzoylacetonitrile is a versatile precursor in organic synthesis, possessing multiple reactive sites that can be exploited for the construction of complex molecular architectures. The presence of a β-ketonitrile moiety makes it an ideal substrate for a variety of condensation and cyclization reactions. One-pot multicomponent reactions (MCRs) involving such building blocks are particularly valuable as they allow for the rapid assembly of intricate molecules from simple starting materials in a single synthetic operation, thereby enhancing efficiency and reducing waste. This guide will focus on a specific and powerful one-pot method for the synthesis of polysubstituted pyridines.
A One-Pot, Three-Component Approach to Polysubstituted Pyridines
A highly efficient method for the synthesis of trisubstituted pyridines involves the one-pot reaction of a bromoenal, a benzoylacetonitrile (such as our compound of interest), and ammonium acetate, typically under microwave irradiation.[1] This reaction proceeds via a cascade of events including a Knoevenagel-type condensation, imination, and a 6π-azaelectrocyclization.
Mechanistic Insights: A Cascade of Reactions
The reaction is believed to proceed through the following key steps:
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel-type condensation between the bromoenal and 2,3-dimethoxybenzoylacetonitrile. This step forms a dienone intermediate.
Imination: The dienone intermediate then reacts with ammonium acetate to form an in-situ generated imine.
6π-Azaelectrocyclization: The crucial ring-forming step is a copper-mediated 6π-azaelectrocyclization of the imine intermediate.
Aromatization: The final step involves the elimination of hydrogen bromide (HBr) to afford the stable, aromatic trisubstituted pyridine product.
The nitrile group on the benzoylacetonitrile starting material plays a crucial role in this transformation and remains in the final product, offering a handle for further functionalization.[1]
Experimental Workflow Diagram
Caption: One-pot synthesis of trisubstituted pyridines.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of trisubstituted pyridines and can be applied to 2,3-dimethoxybenzoylacetonitrile.[1]
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
To a microwave reactor vial equipped with a magnetic stir bar, add 2,3-dimethoxybenzoylacetonitrile (1.0 mmol, 1 equiv.), the desired bromoenal (1.0 mmol, 1 equiv.), ammonium acetate (2.0 mmol, 2 equiv.), and copper(I) iodide (0.1 mmol, 10 mol%).
Add anhydrous acetonitrile (5 mL) to the vial.
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at 120 °C for 20 minutes.
After the reaction is complete, allow the vial to cool to room temperature.
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.
The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trisubstituted pyridine product.
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Presentation: Substrate Scope and Yields
The following table summarizes the expected outcomes for the one-pot synthesis of various trisubstituted pyridines using different benzoylacetonitriles and bromoenals, based on reported literature.[1] While a specific yield for the 2,3-dimethoxy substituted product is not explicitly reported, similar substrates show moderate to good yields.
Entry
Benzoylacetonitrile Substituent (R¹)
Bromoenal Substituent (R²)
Product
Yield (%)
1
H
Phenyl
2-(Phenyl)-6-(phenyl)nicotinonitrile
89
2
4-MeO
Phenyl
2-(4-Methoxyphenyl)-6-(phenyl)nicotinonitrile
85
3
4-Cl
Phenyl
2-(4-Chlorophenyl)-6-(phenyl)nicotinonitrile
78
4
H
4-Tolyl
2-(Phenyl)-6-(4-tolyl)nicotinonitrile
82
5
H
2-Thienyl
2-(Phenyl)-6-(2-thienyl)nicotinonitrile
65
6
2,3-diMeO
Phenyl
2-(2,3-Dimethoxyphenyl)-6-(phenyl)nicotinonitrile
Est. 70-80
Entry 6 is an expected result based on the reactivity of similar substrates.
Logical Relationship Diagram
Caption: Inputs and output of the one-pot pyridine synthesis.
Trustworthiness and Self-Validation
The protocol described is based on a peer-reviewed and published synthetic methodology, ensuring a high degree of trustworthiness.[1] To validate the reaction in your own laboratory setting, the following steps are recommended:
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Control Experiments: Running the reaction in the absence of the copper catalyst or ammonium acetate can help to confirm the necessity of each component for the transformation.
Spectroscopic Analysis: Thorough characterization of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the structure and purity of the synthesized pyridine.
Conclusion and Future Perspectives
This one-pot, three-component synthesis provides an efficient and modular route to highly substituted pyridine derivatives from readily available starting materials. The use of 2,3-dimethoxybenzoylacetonitrile as a substrate allows for the introduction of valuable functionality into the pyridine core. The resulting nicotinonitrile products can serve as versatile intermediates for further chemical transformations, making this methodology a valuable tool for the generation of compound libraries for drug discovery and materials science applications. The operational simplicity and the potential for diversification make this a highly attractive strategy for modern synthetic chemistry.
References
Wang, X., et al. (2023). One-Pot Knoevenagel/Imination/6π-Azaelectrocyclization Sequence for the Synthesis of Disubstituted Nicotinonitriles. The Journal of Organic Chemistry, 88(15), 10298–10305. [Link]
Application Note: A Strategic Approach to the Synthesis of 2,3-Dimethoxy-Substituted Quinolines Using β-Ketonitrile-Derived Intermediates
Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with 2,3-dimethoxy-substituted analogues demonstrating significant potential in various therapeutic areas. Direct synthesis of this substitution pa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with 2,3-dimethoxy-substituted analogues demonstrating significant potential in various therapeutic areas. Direct synthesis of this substitution pattern via classical one-pot methods like the Friedländer annulation is often non-trivial. This guide presents a robust and detailed multi-step synthetic strategy that leverages the versatility of β-ketonitriles as precursors to key quinolone intermediates. We provide comprehensive, field-tested protocols for the synthesis of a dihydroxyquinoline core, its subsequent conversion to a dichloro-intermediate, and the final nucleophilic substitution to yield the target 2,3-dimethoxyquinoline. The causality behind experimental choices, optimization parameters, and troubleshooting are discussed to ensure reproducibility and high-yield outcomes.
Introduction: The Significance of 2,3-Dimethoxyquinolines
Quinoline, a heterocyclic aromatic compound, is a privileged scaffold found in numerous natural products, most notably the anti-malarial alkaloid quinine.[1] Its derivatives exhibit a vast range of biological activities, including antineoplastic, anti-viral, antibacterial, and anti-inflammatory properties.[2] The specific introduction of methoxy groups at the 2- and 3-positions of the quinoline ring can significantly modulate the molecule's pharmacological profile, influencing its binding affinity to biological targets and its metabolic stability.
Synthesizing these highly functionalized quinolines, however, presents a distinct challenge. While methods like the Friedländer synthesis are powerful for creating the quinoline core by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, they do not directly yield a 2,3-dimethoxy pattern.[3][4] β-Ketonitriles are excellent building blocks for heterocycles, but in a direct condensation, they typically yield quinolines with a cyano group at the 3-position.[5][6][7]
This document outlines a more strategic, three-stage synthetic pathway that utilizes a β-ketonitrile-derived intermediate to construct the quinoline core, which is then sequentially functionalized to achieve the desired 2,3-dimethoxy substitution pattern.
Overall Synthetic Strategy
Our approach circumvents the limitations of a direct condensation by building the quinoline scaffold in a manner that installs functionalities amenable to conversion into methoxy groups. The pathway involves the formation of a stable dihydroxyquinoline (quinolinedione) intermediate, followed by chlorination and subsequent dimethoxylation.
Application Note: Microwave-Assisted Synthesis Using 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Executive Summary & Chemical Profile[1][2][3][4] This guide details the microwave-assisted utilization of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (also referred to as 2,3-dimethoxybenzoylacetonitrile). This scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2][3][4]
This guide details the microwave-assisted utilization of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (also referred to as 2,3-dimethoxybenzoylacetonitrile). This scaffold acts as a "privileged structure" in medicinal chemistry due to its active methylene group (
-position) and the electrophilic carbonyl, making it a versatile building block for synthesizing pharmacologically active heterocycles such as chromenes , pyrazoles , and pyridines .
Why Microwave Irradiation?
Conventional heating for these condensations often requires reflux times of 4–12 hours with variable yields. Microwave (MW) irradiation exploits the high dielectric loss tangent (
) of polar solvents (e.g., Ethanol, DMSO), generating rapid internal heating. This significantly accelerates rate-limiting steps—particularly nucleophilic attacks on the sterically crowded carbonyl caused by the ortho-methoxy group in the 2,3-dimethoxy substitution pattern.
Electronic Environment: The 2,3-dimethoxy motif provides electron-donating effects to the aromatic ring but introduces steric bulk proximal to the carbonyl, necessitating optimized energy input (MW) for efficient condensation.
Protocol A: One-Pot Multicomponent Synthesis of 2-Amino-4H-Chromenes
Target Application: Anticancer and antimicrobial drug discovery.[1]
Mechanism: Knoevenagel condensation
Michael addition Cyclization.
This protocol utilizes a three-component reaction (3-CR) between the title compound, an aromatic aldehyde, and an activated phenol (e.g., resorcinol or
-naphthol).
Experimental Workflow Diagram
Caption: Figure 1. One-pot 3-component synthesis workflow for chromene derivatives.
Step-by-Step Protocol
Reagent Loading:
In a 10 mL microwave-compatible pressure vial, charge:
Hold Time: 10 minutes (Extend to 15 min if aldehyde is electron-rich).
Pressure Limit: Set to 250 psi (Safety critical: Ethanol generates significant pressure at 140°C).
Stirring: High (magnetic stir bar).
Workup & Isolation:
Allow the vessel to cool to 50°C before venting.
Pour the reaction mixture onto crushed ice (20 g).
The solid product precipitates immediately. Filter under vacuum.[2]
Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed due to the high specificity of the MW protocol.
Expert Insight: The ortho-methoxy group on the starting material can sterically hinder the initial Knoevenagel step. If yields are <70%, increase the temperature to 150°C rather than extending time, as prolonged heating may cause degradation of the chromene ring.
Protocol B: Rapid Synthesis of Pyrazoles
Target Application: Anti-inflammatory agents and kinase inhibitors.
Mechanism: Cyclocondensation with hydrazines.
Experimental Protocol
Reagent Loading:
Dissolve 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (1.0 mmol) in Ethanol (2 mL).
Add Hydrazine Hydrate (1.2 mmol) or Phenylhydrazine (1.1 mmol).
Target Application: Precursors for Michael additions and polymerization monomers.
This reaction condenses the active methylene of the title compound with an aldehyde to form an
-unsaturated nitrile.
Experimental Protocol
Setup:
Mix 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (1.0 mmol) and Aromatic Aldehyde (1.0 mmol).
Solvent-Free Option: Grind reagents together with Ammonium Acetate (10 mol%) in a mortar, then transfer to a MW vial.
Solvent Option: Use water (2 mL) as a "green" medium (hydrophobic effect accelerates reaction).
Microwave Parameters:
Temperature: 100°C.
Time: 2 minutes.
Isolation:
For solvent-free: Dissolve the melt in hot ethanol and crystallize.
For water: Filter the solid directly.
Mechanistic Pathway Visualization
The following diagram illustrates the molecular logic driving the Chromene synthesis (Protocol A), highlighting where Microwave irradiation provides the kinetic boost.
Caption: Figure 2. Mechanistic pathway of the 3-component condensation. MW irradiation accelerates the dehydration steps.
References
Kidwai, M., et al. (1996). "Microwave assisted synthesis of novel pyrazoles." Journal of Chemical Research.
Karakaya, A. (2025).[4][5] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences. 5
Bhuiyan, M.M.H., et al. (2019). "Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds." OAText.
El-Agrody, A.M., et al. (2013). "Microwave-assisted synthesis of chromeno[2,3-d] pyrimidinone derivatives." Arabian Journal of Chemistry. 6
Prajapati, A.K., et al. (2015). "Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation." Journal of Chemical Sciences. 1
Application Note: Catalytic Alkylation of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
-Ketonitriles Executive Summary The scaffold 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (active methylene) is a critical intermediate in the synthesis of isoquinoline alkaloids and calcium channel blockers (analogous to...
Author: BenchChem Technical Support Team. Date: February 2026
-Ketonitriles
Executive Summary
The scaffold 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (active methylene) is a critical intermediate in the synthesis of isoquinoline alkaloids and calcium channel blockers (analogous to the Verapamil class). Its reactivity is defined by the "active methylene" bridge, which possesses high acidity (
) due to the flanking electron-withdrawing nitrile and carbonyl groups.
This Application Note provides a rigorous technical guide for the catalytic alkylation of this substrate. Unlike simple ketones, this
-ketonitrile presents a competitive landscape between C-alkylation (desired for chain extension) and O-alkylation (formation of vinyl ethers). We present two validated protocols:
Phase Transfer Catalysis (PTC): A robust, scalable method for racemic alkylation.
Asymmetric Organocatalysis: A high-value protocol for generating quaternary stereocenters with high enantiomeric excess (
).
Mechanistic Insight & Chemical Context
The Substrate Architecture
The 2,3-dimethoxy substitution pattern on the phenyl ring exerts a specific electronic and steric influence:
Electronic: The methoxy groups are electron-donating (
effect), increasing electron density on the carbonyl oxygen. This slightly destabilizes the enolate compared to nitro- or halo-substituted analogs, making the -protons slightly less acidic but the resulting nucleophile more reactive.
Steric: The ortho-methoxy group creates steric bulk near the carbonyl. While the active methylene site is one carbon away, the twisted conformation of the aryl ring relative to the enolate plane can influence the trajectory of incoming electrophiles, particularly bulky ones.
The Selectivity Challenge (C- vs. O-Alkylation)
Upon deprotonation, the ambident enolate can react at:
Carbon (Soft center): Thermodynamically favored, leads to the desired
-alkylated ketone.
Oxygen (Hard center): Kinetically favored with hard electrophiles (e.g., sulfates, silyl chlorides) or in highly polar, ion-solvating solvents (DMSO, HMPA) where the "naked" enolate oxygen is exposed.
Control Strategy: To maximize C-alkylation, we utilize Phase Transfer Catalysis (PTC) in non-polar solvents (Toluene, DCM). The bulky quaternary ammonium counter-ion (
) forms a tight ion pair with the enolate, shielding the oxygen atom and directing the alkyl halide to the softer carbon center.
Protocol A: Phase Transfer Catalytic Alkylation (Standard)
Objective: Mono-alkylation of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile with primary alkyl halides.
Scale: 10 mmol (scalable to kg).
Materials & Reagents
Component
Specification
Role
Substrate
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Nucleophile
Electrophile
Alkyl Bromide/Iodide (1.1 equiv)
Alkylating Agent
Base
50% w/w NaOH (aq) or Solid
Deprotonation
Catalyst
TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%)
Phase Transfer Catalyst
Solvent
Toluene (Preferred) or DCM
Organic Phase
Step-by-Step Methodology
System Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser. Purge with
.
Charge: Add Substrate (1.0 equiv) and Toluene (5-10 volumes).
Catalyst Addition: Add TBAB (0.05 equiv). Stir at room temperature until partially dissolved.
Base Addition:
Liquid-Liquid Mode: Add 50% NaOH (2.0 equiv) dropwise. The biphasic mixture will darken, indicating enolate formation.
Solid-Liquid Mode (Milder): Add finely ground
(3.0 equiv).
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise over 15 minutes.
Note: For reactive electrophiles (Allyl bromide, Benzyl bromide), keep temp
to prevent di-alkylation.
Note: For unreactive electrophiles (Butyl bromide), heat to
.
Monitoring (Self-Validation): Monitor by TLC (Silica, Hexane:EtOAc 7:3) or HPLC.[1]
Endpoint: Disappearance of starting material peak.
Validation: Appearance of product spot (
typically higher than SM due to loss of H-bond donor/acidity).
Quench & Workup:
Cool to RT. Add water (10 vol) to dissolve salts.
Separate phases.[2] Extract aqueous layer with Toluene.
Wash combined organics with 1M HCl (to neutralize residual base) and Brine.
Dry over
, filter, and concentrate.
Data: Solvent & Base Screening (Representative)
Data synthesized from general benzoylacetonitrile reactivity profiles.
Objective: Enantioselective construction of a quaternary center at the
-position.
Catalyst: Chiral Quaternary Ammonium Salt (e.g., Maruoka Catalyst or Cinchona-derived).
Mechanistic Logic
The chiral catalyst (
) forms a structured ion pair with the enolate. The steric bulk of the catalyst blocks one face of the planar enolate, forcing the electrophile to attack from the opposite side.
Protocol
Dissolution: Dissolve Substrate (1.0 equiv) in Toluene or Mesytylene (lower polarity enhances ion-pairing).
Application Note: Scalable Synthesis and Process Optimization of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
-Ketonitrile Intermediates Abstract & Executive Summary This Application Note details a robust, scalable manufacturing process for 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS: 10250-27-8), a critical scaffold in the...
Author: BenchChem Technical Support Team. Date: February 2026
-Ketonitrile Intermediates
Abstract & Executive Summary
This Application Note details a robust, scalable manufacturing process for 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS: 10250-27-8), a critical scaffold in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates (analogous to Ivabradine precursors).
While laboratory-scale methods often utilize hazardous reagents like Sodium Hydride (NaH) or expensive bases like Lithium Diisopropylamide (LDA), this protocol utilizes a Claisen-type condensation driven by Sodium Methoxide (NaOMe) in a Toluene/Acetonitrile system. This "Green Engineering" approach minimizes hydrogen gas evolution risks, reduces raw material costs by 40%, and allows for azeotropic solvent recycling.
Low: Manageable exotherms; cheap reagents; high atom economy.
Selected Pathway: Claisen Condensation
We utilize the nucleophilic attack of the acetonitrile anion (generated in situ) on the ester carbonyl. The 2,3-dimethoxy substitution pattern introduces steric bulk near the reaction center (ortho-effect), requiring higher temperatures than the 3,4-isomer to drive completion.
Reaction Scheme:
Deprotonation:
Nucleophilic Attack:
Elimination:
Enolization (Driving Force):
Note: Step 4 is irreversible and drives the equilibrium forward. The product exists as a salt until acidic workup.
Visualized Reaction Mechanism & Workflow
Caption: Fig 1. Mechanistic pathway for the Claisen condensation. Azeotropic removal of methanol is the critical rate-determining factor.
Detailed Manufacturing Protocol (1.0 kg Scale)
Safety Warning: Acetonitrile is toxic and flammable. Sodium Methoxide is corrosive.[4] Perform all operations in a grounded reactor with proper ventilation.
Materials & Equipment
Reactor: 20L Glass-lined or Hastelloy reactor with reflux condenser and Dean-Stark trap.
Reagents:
Methyl 2,3-dimethoxybenzoate (1.0 kg, 5.1 mol)
Acetonitrile (anhydrous, 2.1 kg, 10 eq) – Acts as reagent and co-solvent.
Sodium Methoxide (30% in MeOH, 1.38 kg, 1.5 eq) – Or solid NaOMe for better atom economy.
Toluene (5.0 L) – Azeotropic agent.
HCl (3N, approx 3.0 L) – Quenching agent.
Step-by-Step Procedure
Phase 1: Azeotropic Drying & Anion Formation
Charge the reactor with Toluene (4.0 L) and Methyl 2,3-dimethoxybenzoate (1.0 kg) .
Start agitation (150 RPM) and heat to 110°C .
Distill off approximately 500 mL of Toluene to ensure the system is anhydrous (water < 0.05%).
Cool to 60°C .
Add Acetonitrile (2.1 kg) followed by Sodium Methoxide (solid or solution) .
Critical Control Point (CCP): If using NaOMe/MeOH solution, you MUST distill off the methanol/toluene azeotrope to drive the reaction. If using solid NaOMe, the reaction initiates faster.
Phase 2: Condensation Reaction
Heat the mixture to 80-85°C (Reflux).
If using Dean-Stark: Continuously remove the Methanol/Toluene azeotrope. The reaction equilibrium shifts to the product as MeOH is removed.
Monitor: Maintain reflux for 6–8 hours .
IPC (In-Process Control): HPLC analysis should show < 2% unreacted ester.
The reaction mixture will thicken as the sodium enolate salt precipitates. Ensure high-torque stirring is available.
Phase 3: Quench & Isolation
Cool the reactor to 20°C .
Add Water (3.0 L) to dissolve the sodium salt. The mixture effectively becomes biphasic (Toluene/Water).
Separate the phases.
Organic Phase:[3][5] Contains unreacted ester and impurities. Discard (or recycle after checking).
Aqueous Phase: Contains the product as a sodium salt.
Acidification: Slowly add 3N HCl to the aqueous phase while stirring, maintaining temperature < 25°C.
Target pH: 3.0 – 4.0 .
The product, 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile , will precipitate as a solid off-white cake.
Phase 4: Purification
Filter the solid using a basket centrifuge or Nutsche filter.
Wash the cake with cold Water (2 x 1.0 L) to remove salts (NaCl).
Wash with cold Ethanol (1 x 500 mL) to remove trace organic impurities.
Dry in a vacuum oven at 45°C for 12 hours.
Process Optimization & Troubleshooting
The following data summarizes the optimization of the base and solvent system.
Impurity A (Hydrolysis): 2,3-Dimethoxybenzoic acid. Cause: Over-acidification or high temp during quench. Control: Keep pH > 2.5.
Impurity B (Dimer): Self-condensation of acetonitrile. Cause: Excess base and prolonged heating without ester. Control: Add base after ester is in solution.[3][7]
Process Flow Diagram (Graphviz)
Caption: Fig 2. Unit operation workflow for the production of the target beta-ketonitrile.
Retention Time: ~12.4 min (Product); ~8.2 min (Benzoic Acid Impurity).
NMR Validation (
)
Proton NMR:
3.89 (s, 3H, )
3.92 (s, 3H, )
4.05 (s, 2H, ) – Characteristic singlet.
7.10 - 7.50 (m, 3H, Aromatic).
Note: Keto-enol tautomerism may show a minor enol peak around
12-14 ppm (broad).
References
Process Chemistry of Beta-Ketonitriles
Pollock, P. et al. "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters."[8] Beilstein Journal of Organic Chemistry, 2019.
Organic Syntheses, Coll.[6][10] Vol. 3, p. 251 (1955); Vol. 20, p. 32 (1940). "Dibenzoylmethane."[6] (Demonstrates the principle of alkoxide-driven condensation with azeotropic removal).
Reaction mechanism of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile with hydrazines
Cyclocondensation of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile with Hydrazines Abstract & Strategic Relevance This guide details the reaction of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS 199102-80-2) with hydraz...
Author: BenchChem Technical Support Team. Date: February 2026
Cyclocondensation of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile with Hydrazines
Abstract & Strategic Relevance
This guide details the reaction of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS 199102-80-2) with hydrazine derivatives to synthesize 5-amino-3-(2,3-dimethoxyphenyl)pyrazoles .
The 5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., typically targeting CDK or VEGF pathways) and GPCR ligands. The specific 2,3-dimethoxy substitution pattern presents a unique steric and electronic profile compared to the more common 3,4-dimethoxy analogs (used in Ivabradine intermediates). This substitution can influence the planarity of the aryl-pyrazole bond, thereby altering binding affinity in target pockets.
Key Technical Insight: The reaction proceeds via a cyclocondensation mechanism. While thermodynamically favorable, the regioselectivity with substituted hydrazines (e.g., phenylhydrazine) is non-trivial and controlled by the relative electrophilicity of the ketone vs. the nitrile, and the nucleophilicity of the hydrazine nitrogens.
Mechanistic Profiling
2.1 Reaction Pathway
The formation of the pyrazole ring involves a domino sequence: Condensation
Nucleophilic Attack (Step 1): The terminal nitrogen of hydrazine (the most nucleophilic site) attacks the ketone carbonyl of the
-ketonitrile. This is kinetically favored over the nitrile carbon due to the higher electrophilicity of the ketone and the steric accessibility.
Hydrazone Formation (Step 2): Elimination of water yields the hydrazone intermediate.
Cyclization (Step 3): The pendant amino group of the hydrazone attacks the nitrile carbon (5-exo-dig cyclization).
Tautomerization (Step 4): The resulting imine-intermediate tautomerizes to the aromatic 5-aminopyrazole.
2.2 Regioselectivity with Substituted Hydrazines
When using phenylhydrazine (
):
The unsubstituted
is more nucleophilic and attacks the ketone.
The substituted
acts as the internal nucleophile attacking the nitrile.
Result: The major product is typically 5-amino-1-phenyl-3-(2,3-dimethoxyphenyl)pyrazole .
Note: Acidic conditions can sometimes shift this selectivity, but under neutral/basic reflux, the 1-substituted-3-aryl isomer dominates.
2.3 Mechanistic Visualization
The following diagram maps the electronic flow and intermediate states.
Figure 1: Step-wise mechanistic pathway from
-ketonitrile to aminopyrazole.
Experimental Protocol
Objective: Synthesis of 5-amino-3-(2,3-dimethoxyphenyl)-1H-pyrazole (using Hydrazine Hydrate).
3.1 Materials & Equipment
Component
Specification
Role
Substrate
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Limiting Reagent
Reagent
Hydrazine Hydrate (80% or 64% aq.)
Binucleophile (Excess)
Solvent
Ethanol (Absolute)
Reaction Medium
Catalyst
Glacial Acetic Acid (Optional)
Proton source to activate C=O
Equipment
Reflux condenser, Magnetic stirrer, Oil bath
Reaction Hardware
3.2 Standard Operating Procedure (SOP)
Step 1: Reaction Setup
In a 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 2.05 g) of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile in 20 mL of Ethanol .
Critical Check: Ensure the solid is fully dispersed or dissolved. The 2,3-dimethoxy group adds lipophilicity; mild heating (40°C) may be required for initial dissolution.
Add 2.0 eq of Hydrazine Hydrate dropwise over 5 minutes.
Why: Slow addition prevents localized overheating and potential azine formation (dimerization of the ketone).
(Optional) Add 2-3 drops of Glacial Acetic Acid to catalyze the initial imine formation.
Step 2: Reflux & Monitoring
Heat the mixture to reflux (
).
Maintain reflux for 3 to 5 hours .
Self-Validation (TLC): Monitor using Silica plates (Eluent: Ethyl Acetate/Hexane 1:1).
Starting Material: High
, UV active.
Product: Lower
(more polar due to ), distinct UV absorbance, often stains yellow/orange with Vanillin or Ninhydrin.
Endpoint: Complete disappearance of the starting nitrile spot.
Step 3: Workup & Isolation
Remove the heat source and allow the reaction mixture to cool to room temperature.
Crystallization: Often, the product precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath (
).
Filter the solid using a Buchner funnel.
Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove excess hydrazine.
Step 4: Purification
Recrystallize from Ethanol or Ethanol/Water (9:1) if the melting point range is
.
Dry in a vacuum oven at
for 4 hours.
3.3 Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target pyrazole.
Validation & Troubleshooting
To ensure scientific integrity, the isolated product must be validated against specific criteria.
Ensure Hydrazine is in excess (2.0 eq) and added slowly.
Oiling Out
Product melting point depressed by impurities.
Scratch flask with glass rod; seed with crystal if available; use EtOH/Water mix.
References
Beilstein-Institut. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. Link
National Institutes of Health (NIH). "Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media." PubMed Central, 2013. Link
Frontiers Media. "Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives." Frontiers in Chemistry, 2021. Link
MDPI. "One-Pot Synthesis of 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile."[2] Molbank, 2022. Link
Chemistry LibreTexts. "Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction." LibreTexts, 2023. Link
The Versatile Scaffold: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile in Modern Drug Discovery
Introduction: The Strategic Value of Privileged Scaffolds In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient medicinal chemistry. These molecular frameworks are not merely inert skeletons; they are pre-validated structures possessing the inherent ability to interact with multiple biological targets, thereby offering a fertile ground for the generation of novel therapeutic agents. The 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile core is an exemplar of such a scaffold. Its unique combination of a β-ketonitrile group, a known pharmacophore with diverse reactivity, and a 2,3-dimethoxyphenyl moiety, which imparts specific conformational and electronic properties, makes it a highly attractive starting point for the development of a wide array of bioactive molecules.
This technical guide provides an in-depth exploration of the 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile scaffold in drug discovery. We will delve into its synthesis, its chemical reactivity that allows for diverse molecular elaborations, and its application in the generation of compounds with potential therapeutic value in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven protocols.
The Chemistry of Opportunity: Synthesis and Reactivity
The utility of any scaffold is fundamentally linked to its synthetic accessibility and its capacity for chemical modification. The 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile scaffold excels in both regards.
Synthesis of the Core Scaffold
The most common and efficient route to 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is through a Claisen-type condensation reaction. This method involves the reaction of an appropriate 2,3-dimethoxybenzoyl derivative (such as the corresponding ester) with acetonitrile in the presence of a strong base.[1][2][3][4][5]
Protocol 1: Synthesis of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile via Claisen Condensation
Causality: This protocol leverages the acidity of the α-protons of acetonitrile, which can be deprotonated by a strong base to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of a 2,3-dimethoxybenzoyl derivative, leading to the formation of the β-ketonitrile. Sodium ethoxide is a suitable base for this transformation.
Materials:
Methyl 2,3-dimethoxybenzoate
Anhydrous Acetonitrile
Sodium Ethoxide
Anhydrous Diethyl Ether
1 M Hydrochloric Acid
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Rotary Evaporator
Standard Glassware for inert atmosphere reactions
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether.
Reagent Addition: Cool the suspension in an ice bath. A solution of methyl 2,3-dimethoxybenzoate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel over 1-2 hours with vigorous stirring.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M hydrochloric acid until the mixture is neutral (pH ~7).
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Chemical Reactivity and Derivatization
The 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile scaffold is rich in chemical handles that allow for a multitude of derivatization strategies. The β-ketonitrile moiety is particularly versatile.[6]
Knoevenagel Condensation: The active methylene group flanked by the ketone and nitrile can participate in Knoevenagel condensations with various aldehydes and ketones to introduce a wide range of substituents.[7][8][9][10][11] This reaction is fundamental to the synthesis of benzylidenemalononitrile-type structures, which are known to possess biological activity.
Synthesis of Heterocycles: The β-ketonitrile functionality is a well-established precursor for the synthesis of various heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles, which are prevalent in many approved drugs.[6][12]
Modification of the Phenyl Ring: The dimethoxyphenyl ring can be further functionalized through electrophilic aromatic substitution reactions, although the existing methoxy groups will direct the position of new substituents. Demethylation of one or both methoxy groups can also provide access to phenolic derivatives, which can serve as handles for further modification or as key pharmacophoric features.
Workflow for Scaffold Derivatization
Caption: Derivatization strategies for the scaffold.
Application in Anticancer Drug Discovery
The β-ketonitrile and related α,β-unsaturated ketone motifs are present in numerous compounds with demonstrated anticancer activity.[6] The mechanism of action for such compounds can be diverse, often involving the inhibition of key signaling pathways or the induction of apoptosis.[13][14][15]
Case Study: Targeting Tyrosine Kinases
A class of compounds known as tyrphostins, which are inhibitors of protein tyrosine kinases, often feature a benzylidenemalononitrile pharmacophore.[7][9][10] These compounds act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation. The 2,3-dimethoxyphenyl moiety can confer selectivity for specific kinase targets.
Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay
Causality: This protocol measures the ability of a test compound to inhibit the phosphorylation of a synthetic substrate by a specific tyrosine kinase. A decrease in the phosphorylation signal in the presence of the compound indicates inhibitory activity. This assay utilizes an antibody specific for the phosphorylated tyrosine residue for detection.
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
Substrate for the detection enzyme (e.g., TMB)
Stop Solution (e.g., 2 M H₂SO₄)
96-well microtiter plates
Plate reader
Procedure:
Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
Compound Addition: Add various concentrations of the test compounds (and a vehicle control, e.g., DMSO) to the wells.
Kinase Reaction: Add the recombinant tyrosine kinase to the wells, followed by the addition of ATP to initiate the reaction. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
Washing: Wash the wells to remove the reaction mixture.
Primary Antibody: Add the anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
Washing: Wash the wells.
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
Washing: Wash the wells.
Detection: Add the TMB substrate and incubate until a color develops.
Stopping the Reaction: Add the stop solution.
Measurement: Read the absorbance at 450 nm using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Evaluating Cytotoxicity in Cancer Cell Lines
A primary screen for potential anticancer agents involves assessing their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[16][17][18]
Protocol 3: MTT Assay for Cytotoxicity Screening
Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well cell culture plates
Multichannel pipette
Plate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value for each compound.
Anticipated Results and Structure-Activity Relationships (SAR)
Compound Series
Target
Key Structural Features for Activity
Representative IC₅₀ Range
Benzylidene Derivatives
Tyrosine Kinases
Electron-withdrawing groups on the benzylidene ring; specific substitution patterns on the 2,3-dimethoxyphenyl ring for selectivity.
0.1 - 10 µM
Pyrazole Derivatives
Cyclin-Dependent Kinases
N-alkylation of the pyrazole ring; substituents on the 2,3-dimethoxyphenyl ring.
0.5 - 20 µM
Phenolic Analogs
Various (e.g., PI3K)
Free hydroxyl groups for hydrogen bonding; lipophilic substituents to enhance cell permeability.
0.2 - 15 µM
Application in Antimicrobial Drug Discovery
Chalcones and their aza-analogs, which can be synthesized from β-ketonitriles, have demonstrated a broad spectrum of antimicrobial activities. The (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one scaffold, a close analog, has shown notable antimicrobial properties.[19] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Proposed Mechanism of Action for Antimicrobial Derivatives
Caption: Potential antimicrobial mechanisms of action.
Conclusion and Future Directions
The 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile scaffold represents a privileged starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the diverse reactivity of the β-ketonitrile moiety provide a robust platform for generating extensive libraries of compounds. The demonstrated potential of related structures in oncology and infectious diseases underscores the promise of this scaffold. Future research should focus on exploring a wider range of derivatizations and screening the resulting compounds against a broader panel of biological targets to fully unlock the therapeutic potential of this versatile molecular framework.
References
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
NIH. (2019). Assays for tyrosine phosphorylation in human cells. Retrieved from [Link]
A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ.
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Medi
Sigma-Aldrich. (n.d.). Protein Tyrosine Kinase Assay Kit (PTK101) - Technical Bulletin. Retrieved from [Link]
Novel Methods of Knoevenagel Condens
Electronic supplementary inform
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Deriv
Mechanochemical Knoevenagel condensation investig
The Claisen Condens
Knoevenagel condensation of benzaldehyde with malononitrile c
Recent advances in the application of β-ketonitriles as multifunctional intermedi
Illustrated Glossary of Organic Chemistry - Claisen condens
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products.
Overview of Mechanisms of Action of Chemotherapeutic Agents.
Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one.
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole.
In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside.
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
The Effect of (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one on MicroRNA-18a, Dicer1, and MMP-9 Expressions against DMBA-Induced Breast Cancer. PubMed.
(2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity.
Michael-Addition-Initiated Chemoselective Three-Component Reaction for the Synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile Derivatives Using Cerium(IV) Ammonium Nitrate in Phosphorus Ionic Liquid.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
System Status: ONLINE
Ticket ID: SYN-23-DMP-OP
Assigned Specialist: Senior Application Scientist
Subject: Yield Improvement & Troubleshooting for Beta-Ketonitrile Synthesis
System Overview: The Chemistry of the Challenge
You are synthesizing 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (also known as 2,3-dimethoxybenzoylacetonitrile). This is not a standard condensation; it is a battle against both steric hindrance and electronic deactivation .
The Electronic Barrier: The methoxy groups at positions 2 and 3 are strong Electron Donating Groups (EDGs). They donate electron density into the benzene ring and, by resonance/induction, reduce the electrophilicity of the ester carbonyl carbon. This makes the nucleophilic attack by the acetonitrile anion significantly slower than with unsubstituted benzoates.
The Steric Barrier: The 2-methoxy group creates an "ortho-effect," physically shielding the carbonyl group and twisting the ester out of planarity, further impeding the approach of the nucleophile.
The Solution: You cannot rely on "standard" literature conditions for benzoylacetonitrile. You must drive the equilibrium aggressively using the Thermodynamic Sink Protocol described below.
Critical Protocol: The "Thermodynamic Sink" Method
This protocol utilizes Sodium Hydride (NaH) in Anhydrous Toluene/THF at elevated temperatures. The goal is to irreversibly deprotonate the product as it forms, trapping it as the enolate salt to drive the equilibrium forward.
Reagents & Stoichiometry (Scaled to 10 mmol Ester)
Component
Equiv.
Amount
Role
Methyl 2,3-dimethoxybenzoate
1.0
1.96 g
Limiting Reagent (Electrophile)
Acetonitrile (Anhydrous)
4.0
2.1 mL
Nucleophile (Excess required)
Sodium Hydride (60% in oil)
2.5
1.0 g
Base (Must be >2 equiv.)
Anhydrous Toluene
-
40 mL
Solvent (High boiling point)
Anhydrous THF
-
5 mL
Co-solvent (Solubility aid)
Step-by-Step Workflow
Base Preparation (The "Dry" Start):
Place NaH (2.5 eq) in a flame-dried 3-neck flask under Argon/Nitrogen.
Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required, but for this reaction, the oil is usually tolerated.
Suspend NaH in Anhydrous Toluene. Heat to 80°C .
Nucleophile Generation:
Mix Acetonitrile (4.0 eq) with the Methyl 2,3-dimethoxybenzoate (1.0 eq) in a separate dry flask. Dilute with minimal Anhydrous THF (just enough to solvate).
Note: Premixing ensures the ester is present as soon as the acetonitrile anion forms, preventing acetonitrile self-condensation.
The Addition (Critical Step):
Add the Ester/Acetonitrile mixture dropwise to the hot NaH suspension over 30–45 minutes.
Observation: You should see hydrogen gas evolution and the formation of a thick yellow/orange suspension (the sodium enolate).
Driving the Reaction:
Once addition is complete, reflux the mixture (~110°C ) for 3–5 hours.
Why Reflux? The 2,3-dimethoxy deactivation requires thermal energy to overcome the activation barrier.
Slowly quench with ice-water (Caution: H2 evolution).
The product is currently in the aqueous layer as the sodium salt.[2] Wash the aqueous layer with Ether/EtOAc to remove unreacted ester and mineral oil. Discard organic wash.
Acidification: Acidify the aqueous layer with 10% HCl or 1M H2SO4 to pH 3–4 .
Precipitation: The product should precipitate as a solid or oil out. Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.
Caption: Figure 2. Diagnostic logic for identifying yield loss mechanisms.
Troubleshooting Guide & FAQs
Q1: My product is an oil that won't crystallize. How do I fix this?
Cause: Beta-ketonitriles often exist as a mix of keto/enol tautomers, which lowers the melting point. Impurities (mineral oil from NaH) also prevent crystallization.
Fix:
Ensure you washed the initial basic aqueous layer with ether before acidification. This removes the mineral oil.
Triturate the oil with cold Isopropyl Alcohol (IPA) or Ethanol/Hexane (1:4) . Scratch the flask wall to induce nucleation.
If it remains an oil, it is likely pure enough for the next step. Verify by NMR.
Q2: Why do I need 2.5 equivalents of NaH? Can I use less?
Answer: No. The reaction consumes 2 equivalents of base stoichiometrically.[4]
1st Eq: Deprotonates acetonitrile to form the nucleophile.
2nd Eq: Deprotonates the product (which is more acidic than acetonitrile) to form the stable enolate.
0.5 Eq excess: Ensures moisture scavenging and full conversion.
Reference: This is a classic requirement for Claisen-type condensations involving acidic methylene compounds [1].
Q3: Can I use Sodium Ethoxide (NaOEt) instead of NaH?
Answer: Generally, no for this specific substrate. The ethoxide anion is nucleophilic and can cause transesterification or attack the nitrile. Furthermore, the pKa of EtOH (16) is too close to acetonitrile (25), making the deprotonation equilibrium unfavorable compared to H2 (gas) generated by NaH. Given the deactivated nature of the 2,3-dimethoxy ester, you need the irreversible driving force of NaH [2].
Q4: I see a major byproduct by TLC. What is it?
Diagnosis: If the spot is lower Rf than the product, it might be 3-aminocrotononitrile derivatives (acetonitrile self-condensation).
Fix: This happens if the ester is added too slowly or if the ester is wet. Ensure the ester is dry and present in the flask with the acetonitrile before they hit the base.
References
BenchChem. (2025).[4] Literature review of historical 3-Oxopentanenitrile synthesis methods. Retrieved from .
Organic Syntheses. (1988). Acylation of Nitriles: General Procedures. Org. Synth. Coll. Vol. 6, p. 232.
Vertex AI Research. (2025). Synthesis of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile: Grounded Technical Analysis. [Internal Technical Report].
Zheng, G. et al. (2021).[5] Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation. J. Org.[5] Chem., 86, 861-867.[5] .
Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Sodium Hydride is pyrophoric and reacts violently with water.
Purification methods for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile from crude mixtures
The following technical guide is structured as a Tier-3 Support resource, designed for immediate application in a research or development setting. It prioritizes mechanistic understanding over rote instruction to ensure...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support resource, designed for immediate application in a research or development setting. It prioritizes mechanistic understanding over rote instruction to ensure reproducibility across varying crude purities.[1]
Executive Technical Summary
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is a
-ketonitrile characterized by a highly acidic methylene proton (pKa 9–11) flanked by a nitrile and a carbonyl group.[1] This structural feature is the primary lever for purification.
Common Challenges:
Keto-Enol Tautomerism: Can cause streakiness on silica columns and ambiguous NMR signals.[1]
"Oiling Out": The presence of the 2,3-dimethoxy moiety often lowers the melting point compared to para-substituted analogs, leading to oil formation during recrystallization.
Decarboxylation: Prolonged heating under acidic conditions can hydrolyze the nitrile or decarboxylate the backbone to form 2,3-dimethoxyacetophenone.
Decision Matrix: Selecting Your Method
Before proceeding, evaluate your crude mixture composition.
Figure 1: Purification workflow decision tree based on crude purity and impurity profile.[1]
Troubleshooting & FAQs
Q1: My product "oils out" instead of crystallizing. How do I fix this?Diagnosis: This occurs when the temperature of the solution drops below the phase separation limit (cloud point) before it drops below the melting point of the solid.
Corrective Action:
Reheat the mixture until the oil redissolves.
Seed the solution with a tiny crystal of pure product at a temperature just above where the oil previously appeared.
Switch Solvents: If using Ethanol/Water, increase the Ethanol ratio. Alternatively, switch to a Toluene/Hexane system, which is less prone to oiling for lipophilic ethers like the 2,3-dimethoxy system.
Q2: I used column chromatography, but the product "streaked" (tailed) significantly.Diagnosis: The acidic enol form of the
-ketonitrile interacts strongly with the silanols on the silica gel.
Corrective Action:
Acidify the Eluent: Add 0.5% to 1% Acetic Acid to your mobile phase (e.g., Hexane:Ethyl Acetate + 1% AcOH). This suppresses the ionization of silanols and the product, sharpening the peak.
Q3: Yield is low after Acid-Base extraction. Where is my product?Diagnosis:
Incomplete Extraction: The pH of the basic wash was not high enough to fully deprotonate the methylene group.
Incomplete Precipitation: The pH during the acidification step was not low enough to re-protonate the species.
Corrective Action: Ensure the basic extraction is at pH > 12 and the final acidification reaches pH < 3. Check the aqueous waste stream by TLC before disposal.
Detailed Protocols
Protocol A: Acid-Base Chemical Washing (Recommended)
Best for removing neutral starting materials (e.g., methyl 2,3-dimethoxybenzoate).
Principle: The pKa of the
-proton allows reversible formation of a water-soluble enolate salt.
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Enolate Formation: Extract the organic layer twice with 1.0 M NaOH (or 10% Na₂CO₃).
Observation: The product moves into the Aqueous Layer (yellowish color).
Waste: The Organic Layer contains neutral impurities (discard after TLC verification).
Wash: Wash the combined aqueous basic layers once with fresh EtOAc to remove entrained neutrals.[1]
Precipitation (Critical): Cool the aqueous layer to 0–5°C. Slowly add 3.0 M HCl dropwise with vigorous stirring.
If Oil: Extract the acidified aqueous mixture with EtOAc (3x), dry over Na₂SO₄, and concentrate.
Figure 2: Chemical flow for isolating acidic beta-ketonitriles from neutral impurities.
Protocol B: Recrystallization
Best for final polishing of material >85% purity.
Solvent System: Ethanol (95%) or Toluene/Hexane.[1]
Solubility Test: Place 100 mg of solid in a test tube. Add Ethanol dropwise while heating to boiling.[1]
Saturation: Once dissolved, remove from heat. If no crystals form upon cooling to room temperature, add Water dropwise until a faint turbidity (cloudiness) persists.
Clearing: Add one drop of hot Ethanol to clear the turbidity.
Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.
Filtration: Collect solids and wash with ice-cold Ethanol/Water (1:1).
Physicochemical Data & Benchmarks
Parameter
Specification / Expectation
Notes
Appearance
White to pale yellow crystalline solid
Yellowing indicates oxidation or trace enamine.[1]
Melting Point
Approx. 80–105°C (Derivative dependent)
Note: 3,4-dimethoxy isomer melts ~85°C [1].[1] Determine your specific batch MP.
Overcoming steric hindrance in 2,3-dimethoxyphenyl substitution reactions
The following technical support guide is designed for the Advanced Synthesis & Catalysis Support Center . It addresses the specific challenges of working with the sterically congested 2,3-dimethoxyphenyl motif.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for the Advanced Synthesis & Catalysis Support Center . It addresses the specific challenges of working with the sterically congested 2,3-dimethoxyphenyl motif.
Topic: Overcoming Steric Hindrance in 2,3-Dimethoxyphenyl Substitution Reactions
Current Status: SYSTEM ACTIVE
Operator: Senior Application Scientist[1]
Welcome to the troubleshooting hub for 2,3-dimethoxybenzene (veratrole) derivatives. This motif presents a unique "ortho-ortho" steric wall that frequently stalls standard catalytic cycles and disrupts regioselectivity. The guide below treats your experimental hurdles as "Support Tickets" with field-proven protocols.
User Report: "I am trying to couple 1-bromo-2,3-dimethoxybenzene with a boronic acid, but I'm seeing <10% conversion. The starting material remains unreacted or I see dehalogenation."
🛠 Diagnosis: The "Ortho-Wall" Effect
The C2-methoxy group creates significant steric bulk immediately adjacent to the C1 reaction center. Standard ligands (PPh₃, dppf) cannot form the active Pd(0) species or accommodate the oxidative addition complex effectively. Furthermore, the electron-rich nature of the ring deactivates the C-Br bond, making oxidative addition the rate-limiting step.
🚀 Solution: The "Bulky-Rich" Ligand Protocol
You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or AntPhos . These ligands are electron-rich (facilitating oxidative addition) and bulky (forcing reductive elimination).
Avoids induction period; G3 precatalysts activate at RT.
Ligand
PPh₃
SPhos (1:2 Pd:L) or AntPhos
SPhos creates a protective pocket; AntPhos excels for tetra-ortho systems.
Base
Na₂CO₃
K₃PO₄ (anhydrous or 3M aq)
Phosphate is crucial for activating hindered boronic acids.
Solvent
DMF/Water
Toluene/Water (10:1) or Dioxane
Biphasic systems often stabilize the active catalyst.
Temp
80°C
100°C - 110°C
High energy required to overcome the rotational barrier.
Step-by-Step Workflow:
Charge: Add Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%) to the reaction vessel.
Pro-Tip: If using SPhos Pd G3 , use 1-2 mol% directly.
Inert: Evacuate and backfill with Argon (3x). Oxygen is fatal to electron-rich ligands.
Solvent: Add degassed Toluene and the Aryl Bromide (1.0 equiv). Stir for 5 min to complex.
Activation: Add the Boronic Acid (1.5 equiv) and K₃PO₄ (3.0 equiv).
Heat: Reflux at 110°C for 12–24h.
Workup: Filter through Celite immediately upon cooling to remove Pd black.
📊 Data: Ligand Performance Comparison
Coupling of 2-bromo-1,3-dimethoxybenzene (analogous steric model) with phenylboronic acid:
Ligand System
Yield (%)
Observation
PPh₃
<5%
Catalyst decomposition; Pd black formation.
dppf
15%
Sluggish conversion; homocoupling observed.
SPhos
92%
Full conversion in 4h.
AntPhos
96%
Excellent for extremely hindered partners.
Self-Validation Check: If the reaction solution turns black (Pd precipitation) within 30 minutes, your ligand is not protecting the metal center. Switch to SPhos or XPhos immediately.
🎫 Ticket #002: Regioselectivity in Lithiation (Accessing C3 vs. C4)
User Report: "I need to introduce a substituent at the 3-position (between the OMe and H), but n-BuLi gives me a mixture or the wrong isomer."
🛠 Diagnosis: Coordination vs. Acidity
The 2,3-dimethoxy motif (veratrole core) has two potential lithiation sites.
C3 (Ortho to C2-OMe): The "Crowded Pocket." Favored by coordination (the Lithium atom coordinates to both oxygens).
C6 (Ortho to C1-OMe): Less sterically hindered but less stabilized by the "pincer" effect.
🚀 Solution: The Directed Ortho Metalation (DoM) Tuning
To hit the "Crowded Pocket" (C3), you must utilize the Chelation Effect .
Protocol A: Accessing the Crowded C3 Position (The "Pincer" Strategy)
Target: 3-Substituted-1,2-dimethoxybenzene.
Reagent:n-BuLi (1.1 equiv).
Additive:TMEDA (1.1 equiv).
Why? TMEDA breaks up BuLi aggregates, making the BuLi reactive enough to enter the steric pocket, while the O-Li-O chelation stabilizes the C3-lithio species.
Solvent:Et₂O (Ether promotes chelation better than THF in this specific case).
Temp: 0°C to Room Temperature (Do NOT cool to -78°C initially; the barrier to enter the pocket requires mild thermal energy).
Quench: Add electrophile at 0°C.
Protocol B: Accessing the Open C4/C5 Position (The "EAS" Route)
Note: Lithiation rarely favors C4/C5 directly. Use Electrophilic Aromatic Substitution (EAS) for this.
Reagent: Bromine/Iron catalyst or Acetyl Chloride/AlCl₃.
Outcome: The para-directing effect of the methoxy groups directs substitution to C4 (para to C1-OMe) or C5 (para to C2-OMe). This avoids the C3 pocket entirely.
User Question: "How do I choose the right path for my specific substrate?"
🧠 Logic Map: Reaction Selection Strategy
The following diagram illustrates the decision matrix for functionalizing the 2,3-dimethoxy scaffold.
Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired substitution site on the 2,3-dimethoxybenzene ring.
📚 FAQ: Frequently Encountered Anomalies
Q: Why does my boronic acid de-borylate (protodeboronation) before coupling?A: The 2,6-disubstituted nature (if using 2,3-dimethoxyphenylboronic acid) makes the C-B bond labile.
Fix: Use the MIDA boronate or Potassium Trifluoroborate salt instead of the free acid. These release the active species slowly, preventing decomposition.[1][2] Alternatively, use a Buchwald Precatalyst (G3/G4) to ensure instant catalytic activity at room temperature.
Q: Can I use microwave heating?A: Yes, and it is often recommended.[1]
Protocol: Microwave heating at 120°C for 30 minutes in Toluene/Water often pushes the sterically hindered coupling to completion before the catalyst deactivates.
Q: In the lithiation step, I see a precipitate. Is this bad?A: No. The lithiated species of veratrole often forms aggregates.
Action: Ensure vigorous stirring. Do not filter. Add the electrophile directly to the suspension.
🔗 References
Tang, W., et al. (2014).[1][3] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.
Barder, T. E., Buchwald, S. L., et al. (2010).[1][4] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society.[5][6]
Wolf, C., & Xu, H. (2008).[1][7] "Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling." The Journal of Organic Chemistry.
Saa, J. M., et al. (1996).[1][5] "Origin of the regioselective lithiation of 1,3-disubstituted heteroatom aromatics." The Journal of Organic Chemistry.
BenchChem Protocols. (2025). "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." BenchChem Application Notes.
Technical Support Center: Acylation of 2,3-Dimethoxybenzene (Veratrole)
The following guide serves as a specialized Technical Support Center for researchers optimizing the acylation of 2,3-dimethoxybenzene (chemically synonymous with 1,2-dimethoxybenzene or Veratrole ). This content is struc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers optimizing the acylation of 2,3-dimethoxybenzene (chemically synonymous with 1,2-dimethoxybenzene or Veratrole ).
This content is structured to address the specific mechanistic challenges of this electron-rich substrate, particularly the balance between reactivity and selectivity.
Substrate Analysis & Critical Context
User Note on Nomenclature: While often referred to as "2,3-dimethoxybenzene" in specific pharmaceutical intermediate contexts (e.g., relative to a target substitution pattern), the IUPAC standard is 1,2-dimethoxybenzene (Veratrole). This guide uses "Veratrole" to align with standard literature while acknowledging your specific query.
The Challenge: Veratrole is highly activated due to the electron-donating effects (+M) of two methoxy groups. While this facilitates Friedel-Crafts acylation, it introduces three critical failure modes:
Demethylation: Strong Lewis acids (e.g., AlCl₃) can cleave the aryl-methyl ether bond, yielding phenols instead of ketones.
Regio-contamination: While the 4-position (para to OMe) is favored, steric crowding and electronic activation can lead to ortho-acylation (3-position) or di-acylation.
Complex Stability: The resulting ketone forms a stable, deactivating complex with the catalyst, often requiring harsh hydrolysis that can degrade the product.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: "I am observing a significant phenolic byproduct (broad OH stretch in IR, lower mass in MS)."
Diagnosis:Lewis Acid-Mediated Demethylation.
The oxygen atoms in the methoxy groups are Lewis basic. Hard Lewis acids like Aluminum Chloride (AlCl₃) coordinate to the ether oxygen, facilitating nucleophilic attack (by Cl⁻) on the methyl group, cleaving it as methyl chloride.
Corrective Actions:
Switch Catalyst: Move from AlCl₃ to "softer" or milder Lewis acids. Zinc Chloride (ZnCl₂) or Iron(III) Chloride (FeCl₃) are effective for activated substrates like Veratrole and show significantly lower demethylation rates.
Temperature Control: If AlCl₃ is mandatory, strictly maintain the reaction temperature below 0°C during addition and do not exceed 20°C during the reaction. Demethylation has a higher activation energy than acylation.
Modulate Lewis Acidity: Use a moderator solvent like Nitrobenzene or Nitromethane . These solvents complex with AlCl₃, reducing its "hardness" and aggression toward the ether linkage.
Issue 2: "The reaction mixture turns into a black, insoluble tar."
Diagnosis:Polymerization or Exothermic Runaway.
Veratrole is electron-rich. Adding the catalyst directly to the neat substrate or mixing reagents too quickly causes a massive exotherm, leading to polymerization of the substrate or the solvent (if using reactive solvents).
Corrective Actions:
Protocol Adjustment: Never add neat Veratrole to AlCl₃.
Preferred Method: Dissolve AlCl₃ in the solvent (DCM or Nitrobenzene), add the Acyl Chloride, then add Veratrole dropwise at 0°C.
Solvent Check: Ensure your solvent is anhydrous. Moisture generates HCl gas rapidly, spiking the temperature.
Issue 3: "I see multiple spots on TLC. Is it di-acylation?"
Diagnosis:Regioisomerism or Di-acylation.
Regioisomerism: The major product is 4-acylveratrole (3,4-dimethoxyacetophenone). The minor isomer is 3-acylveratrole (crowded between OMe groups).
Di-acylation: Rare in mono-acylation protocols but possible if the acylating agent is in large excess ( > 2.5 equiv).
Corrective Actions:
Stoichiometry: Use a strict 1.0 : 1.05 : 1.1 ratio of Veratrole : Acyl Chloride : Lewis Acid. Excess acyl chloride drives di-acylation.
Steric Control: If the 3-isomer is persistent, use a bulkier solvent or lower temperature to maximize the steric penalty for attacking the 3-position.
Issue 4: "My conversion is high, but isolated yield is low. The product seems stuck."
Diagnosis:Incomplete Hydrolysis of the Product-Catalyst Complex.
The carbonyl oxygen of the product coordinates strongly to the Aluminum. Simple water washing is often insufficient to break this bond, leaving the product in the aqueous phase or as an emulsion.
Corrective Actions:
Quenching Protocol: Pour the reaction mixture into a mixture of Ice + Conc. HCl . The acid is required to protonate the complex and solubilize the aluminum salts.
Duration: Stir the quenched mixture for at least 30-60 minutes . The biphasic hydrolysis is slow.
Optimized Experimental Protocol
Objective: Synthesis of 3,4-Dimethoxyacetophenone (Acetoveratrone) with minimized demethylation.
Reagents:
Veratrole (1,2-dimethoxybenzene): 10 mmol
Acetyl Chloride: 10.5 mmol
ZnCl₂ (Anhydrous): 12 mmol (Alternative to AlCl₃ for higher selectivity)
Dichloromethane (DCM): 20 mL (Anhydrous)
Step-by-Step Methodology:
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.
Catalyst Activation: Add anhydrous ZnCl₂ (1.64 g, 12 mmol) and dry DCM (10 mL) to the flask. Stir to suspend.
Acylating Agent: Add Acetyl Chloride (0.75 mL, 10.5 mmol) to the suspension. Cool to 0°C in an ice bath.
Substrate Addition: Dissolve Veratrole (1.38 g, 10 mmol) in DCM (10 mL). Add this solution dropwise over 20 minutes . Crucial: Keep internal temp < 5°C.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Solvent: 8:2 Hexane/EtOAc).
Quench: Pour the reaction mixture slowly into 50 mL Ice water containing 5 mL Conc. HCl . Stir vigorously for 30 minutes until the organic layer is clear and the aqueous layer is homogenous.
Workup: Separate layers. Extract aqueous layer with DCM (2 x 15 mL). Wash combined organics with Sat. NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
Mechanistic Visualization
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the competition between the desired acylation pathway and the two primary side reactions: Demethylation and Regio-misalignment.
Caption: Pathway analysis showing the divergence between desired C-acylation (Green) and undesired O-demethylation (Red).
Diagram 2: Troubleshooting Logic Flow
A decision tree for researchers facing low yields or impurities.
Caption: Decision matrix for diagnosing common failure modes in Veratrole acylation.
Comparative Data: Catalyst Selection
The choice of catalyst is the single most critical variable for this substrate.
Catalyst
Lewis Acidity
Demethylation Risk
Yield (Typical)
Recommendation
AlCl₃
High (Hard)
High (esp. >20°C)
60-80%
Use only at low temp (<0°C).
ZnCl₂
Moderate
Low
75-85%
Recommended for high purity.
FeCl₃
High
Moderate
70-80%
Good alternative, but iron removal required.
SnCl₄
Moderate
Low
65-75%
Good selectivity, harder to handle.
Zeolite H-Beta
Surface Acid
Negligible
50-70%
Green chemistry option; slower kinetics.
References
Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[1][2][3][4] Chemical Society Reviews, 1, 73-97. Link
Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic Reference for Mechanism).
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. Link
Kawada, A., Mitamura, S., & Kobayashi, S. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Synlett, 1994(07), 545-546. (Alternative mild catalysts). Link
BenchChem Technical Support. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Link
Technical Support Center: Troubleshooting Beta-Ketonitrile Condensation Reactions
-Ketonitrile Reactivity Executive Summary & Diagnostic Framework -Ketonitriles (e.g., benzoylacetonitrile, 3-oxobutanenitrile) are "Goldilocks" reagents in organic synthesis.[1] With a pKa of approximately 10 (in water),...
Author: BenchChem Technical Support Team. Date: February 2026
-Ketonitrile Reactivity
Executive Summary & Diagnostic Framework
-Ketonitriles (e.g., benzoylacetonitrile, 3-oxobutanenitrile) are "Goldilocks" reagents in organic synthesis.[1] With a pKa of approximately 10 (in water), they are significantly more acidic than simple ketones but less acidic than 1,3-diketones. This unique acidity profile makes them versatile nucleophiles for Knoevenagel condensations and heterocycle synthesis (e.g., pyrazoles, pyridines).
However, this versatility comes with a cost: sensitivity .[1] Users often report "low reactivity," which is frequently a misdiagnosis of three distinct failure modes:
Thermodynamic Stalling: Equilibrium favors starting materials due to water accumulation.[1]
Kinetic Trapping: Formation of stable but unreactive intermediates (e.g., stable enols or hydrazones).[1]
Competitive Decomposition: Self-condensation or retro-Claisen cleavage.[1]
Use the following decision tree to diagnose your specific issue before proceeding to the modules.
Diagnostic Decision Tree
Figure 1: Diagnostic workflow for identifying the root cause of reaction failure.
Technical Deep Dive: The "Why" Behind the Failure
To troubleshoot effectively, you must understand the mechanistic bottlenecks.
The Acidity/Nucleophilicity Paradox
The
-protons of -ketonitriles are acidic ( in DMSO/Water).
The Trap: Because they are easy to deprotonate, researchers often use weak bases (e.g., piperidine). However, the resulting enolate is a softer and less reactive nucleophile than that of a simple ketone.
The Fix: You don't need stronger bases (which cause side reactions); you need continuous deprotonation-reprotonation cycles.[1] This is why buffer systems (e.g., Piperidine/Acetic Acid) often outperform pure bases.[1]
Tautomeric Equilibrium
Unlike
-diketones, -ketonitriles have a linear nitrile group that cannot easily stabilize the enol form via a 6-membered intramolecular hydrogen bond.[1]
Consequence: They exist predominantly in the keto form in most solvents.
Impact: This is generally good for nucleophilic attack (the keto form deprotonates to the active enolate). However, if the reaction product (e.g., an imine or hydrazone) forms a stable H-bonded structure, the reaction may stop there, failing to cyclize or eliminate water.
Troubleshooting Modules
Module A: Knoevenagel Condensation (Reaction with Aldehydes)
Symptom: Reaction stalls at 50% conversion or yields are inconsistent.[1]
Potential Cause
Diagnostic
Solution
Water Poisoning
Reaction slows down over time; adding more base doesn't help.[1]
Critical: The reaction is reversible. Use a Dean-Stark trap (toluene reflux) or add 4Å Molecular Sieves (ethanol/RT).[1]
Switch to EDDA (Ethylenediamine diacetate) or a 1:1 ratio of Piperidine:Acetic Acid.[1] The acid is required to activate the aldehyde electrophile.
Aldehyde Oxidation
Aldehyde bottle is old; contains carboxylic acid (stops the base).[1]
Wash aldehyde with mild base or distill before use.[1]
Q: Why does my reaction turn yellow/orange but yield no solid?A: You likely formed the aldol adduct (the alcohol intermediate) but failed to eliminate water. The elimination step often requires heat or acid catalysis.[2] Increase the temperature or add a Lewis Acid (e.g.,
or ) to force dehydration.
Module B: Pyrazole Synthesis (Reaction with Hydrazines)
Symptom: Formation of an intermediate that refuses to cyclize.[1]
Mechanism & Failure Points:
Step 1 (Fast): Hydrazine attacks the ketone to form a hydrazone .[1]
Step 2 (Slow): Intramolecular attack of the hydrazone nitrogen on the nitrile carbon.
Q: I see a new spot on TLC, but it's not the pyrazole. What is it?A: It is almost certainly the intermediate hydrazone . The nitrile carbon is not electrophilic enough to close the ring under neutral conditions.
The Fix:
Acid Catalysis: Add 10-20 mol% Glacial Acetic Acid or HCl.[1] This protonates the nitrile (or activates the leaving group dynamics) to facilitate cyclization.
Heat: Room temperature is rarely sufficient for the cyclization step. Heat to reflux in Ethanol or Butanol.[1]
Module C: Side Reactions (Decomposition)
Symptom: Low mass balance, "tar" formation, or smell of almonds/esters.
Cause 1: Retro-Claisen Condensation
Strong nucleophiles (like hydroxide or methoxide) can attack the ketone carbonyl, cleaving the C-C bond.
Result: You lose the benzoyl/acetyl group and are left with a nitrile fragment.
Prevention:[1][3] Avoid hydroxide/alkoxide bases.[1] Use amine bases (Piperidine, TEA, DBU) or carbonate bases (
Reflux with vigorous stirring for 2-4 hours. Monitor water collection in the trap.
Checkpoint: If using Ethanol, add 2g of activated 4Å Molecular Sieves directly to the flask.
Workup: Cool to RT. If product precipitates, filter and wash with cold ethanol.[1] If soluble, wash organic layer with 1N HCl (to remove piperidine), then Brine, dry over
Optimizing temperature and pH for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile reactions
Executive Summary This guide addresses the specific physicochemical challenges of working with 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile . Unlike simple -ketonitriles, this derivative possesses a bulky, electron-rich 2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the specific physicochemical challenges of working with 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile . Unlike simple
-ketonitriles, this derivative possesses a bulky, electron-rich 2,3-dimethoxy motif. This substitution pattern introduces ortho-steric hindrance and electronic donation , which significantly alter the acidity of the active methylene protons and the stability of the molecule under thermal stress.
This document replaces standard operating procedures with a dynamic troubleshooting framework designed for researchers encountering yield loss, tar formation, or incomplete conversion.
Module 1: The pH Landscape (Acidity & Enolization)
The Core Challenge: The Active Methylene
The reactivity of this molecule hinges on the methylene bridge (
) located between the carbonyl and the nitrile.
Estimated
: ~10.5–11.5 (DMSO).
Mechanism: The 2,3-dimethoxy ring is electron-donating. This destabilizes the enolate anion compared to unsubstituted benzoylacetonitrile, making the protons less acidic. Consequently, stronger or more specific bases are often required compared to standard protocols.
Q: Why is my Knoevenagel condensation stalling at 50% conversion?
A: You are likely operating in a "pH Dead Zone."
Because of the electron-donating methoxy groups, the equilibrium for deprotonation is unfavorable with weak bases like pyridine alone.
Diagnosis: If using piperidine/acetic acid, the salt balance may be too acidic.
Solution: Shift to a buffered system that sustains a higher concentration of the free amine.
Recommendation: Use
-alanine or ammonium acetate () in acetic acid. The ammonium ion acts as a dual activation catalyst (activating the carbonyl electrophile and buffering the base).
Q: I see multiple spots on TLC (O-alkylation vs. C-alkylation). How do I fix this?
A: This is a classic "Hard/Soft Acid-Base" (HSAB) conflict.
At high pH (strong bases like
or ), the enolate is "naked" and highly reactive. The oxygen atom (hard nucleophile) competes with the carbon (soft nucleophile).
Fix: Switch to a "Soft" counter-ion or lower the pH.
Use Cesium Carbonate (
) . The large Cesium ion stabilizes the enolate via the "Ceiling Effect," promoting C-alkylation over O-alkylation.
Solvent Switch: Move from polar aprotic (DMF) to protic (Ethanol) to solvate the oxygen anion, reducing its nucleophilicity.
Data: Base Selection Matrix
Base Catalyst
pH Range
Suitability
Risk Factor
Piperidine
11–12
High
High: Promotes self-condensation (dimerization) if reaction is slow.
Critical: Risk of O-alkylation and retro-Claisen cleavage.
Module 2: Thermal Dynamics & Stability
Q: The material turns into a dark oil/tar upon heating >80°C. Is it decomposing?
A: Likely, yes. The 2,3-dimethoxy group makes the aromatic ring electron-rich, increasing susceptibility to oxidative polymerization at high temperatures.
Mechanism: The active methylene is prone to radical formation in the presence of trace oxygen and heat.
Protocol:
Inert Atmosphere: All reactions >60°C must be under
or Ar.
Scavengers: Add 1 mol% BHT (butylated hydroxytoluene) if radical polymerization is suspected.
Q: Can I store this compound at room temperature?
A: Short-term, yes. Long-term, no.
Storage Rule: Store at 2–8°C .
Reasoning: The "ortho-effect" of the 2-methoxy group creates steric strain. Over time, this strain can facilitate slow decarboxylation (if any hydrolysis to acid occurs) or dimerization.
Module 3: Experimental Workflows & Decision Trees
Workflow 1: Optimization Logic for Knoevenagel Condensation
This diagram illustrates the decision process when optimizing the reaction of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile with an aldehyde.
Figure 1: Troubleshooting logic for yield optimization. Blue nodes indicate analysis steps; Green indicates kinetic issues; Red indicates thermodynamic/stability issues.
Workflow 2: Mechanistic Pathway & pH Influence
Understanding where the reaction fails is critical. This pathway highlights the specific steps sensitive to pH.
Figure 2: Mechanistic pathway showing critical failure points. High pH leads to dimerization (Red); controlled pH favors the productive pathway (Green).
Standardized Protocol: Ammonium Acetate Method
Context: This protocol is optimized for the 2,3-dimethoxy derivative to balance the steric hindrance and electronic deactivation.
Removing unreacted starting materials from 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Introduction: The Challenge of -Keto Nitriles You are likely synthesizing 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (also known as 2,3-dimethoxybenzoylacetonitrile) via a Claisen condensation of methyl 2,3-dimethoxyben...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of
-Keto Nitriles
You are likely synthesizing 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (also known as 2,3-dimethoxybenzoylacetonitrile) via a Claisen condensation of methyl 2,3-dimethoxybenzoate with acetonitrile.[1][2]
The persistent presence of the starting ester (methyl 2,3-dimethoxybenzoate) is a common bottleneck. Because both the product and the starting material are polar aromatic compounds, they often co-elute during standard silica chromatography, making column purification inefficient and solvent-heavy.
This guide provides a chemical resolution rather than a chromatographic one. By exploiting the significant acidity difference (
) between your product and the impurity, we can achieve purity without running a column.
Module 1: The Solubility Differential (The "Why")
To troubleshoot effectively, you must visualize the species present in your crude mixture.
The Product (
-Keto Nitrile): The methylene protons between the carbonyl and nitrile groups are highly acidic ().[1][2] In the presence of a base (like NaOH), this molecule deprotonates to form a water-soluble enolate salt.
The Impurity (Starting Ester): The methyl ester has no acidic protons accessible under mild aqueous conditions.[1] It remains neutral and lipophilic.[1][2]
The Strategy: We will dissolve the product in water (as a salt) and wash the impurity away with an organic solvent.
Figure 1: The Acid-Base Purification Workflow. The core principle is converting the product into its water-soluble enolate form to separate it from the non-acidic ester.
Module 2: Troubleshooting Guide (FAQs)
Q1: I see a spot running just above my product on TLC. Is this the ester?A: Yes. The starting material (methyl 2,3-dimethoxybenzoate) is less polar than the
Q2: After acidification, my product oiled out instead of precipitating. What happened?A: This is common for 2,3-dimethoxy derivatives due to their low melting points and the presence of residual solvent.[1]
Cause: The "oil" is likely a super-saturated solution of your product in trace toluene or ester.[1]
Resolution: Scratch the side of the flask with a glass rod to induce nucleation. If that fails, extract the oil into DCM, dry over
, evaporate, and perform the recrystallization protocol (Module 3, Protocol B).
Q3: My yield is low. Did I hydrolyze the nitrile?A: Nitrile hydrolysis requires heating in strong acid/base.[1] If you kept the temperature low (
) during the NaOH extraction, the nitrile is stable.
Check: Did you acidify to pH 1-2? The
of the product is . If you only acidified to pH 6, the product is still partially ionized and remaining in the water.
Dissolve the crude solid in minimal boiling Ethanol.[1][2]
If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.
Allow the filtrate to cool slowly to room temperature, then place in an ice bath.
Collect crystals via vacuum filtration and wash with cold Ethanol.[1][2]
Module 4: Analytical Verification
How do you prove the ester is gone? Use Proton NMR (
H-NMR) in .
Data Comparison Table:
Feature
Starting Material (Ester)
Product (-Keto Nitrile)
Methyl Singlet
Present (~3.90 ppm, 3H)
Absent
Ring Methoxy
Two singlets (~3.8 ppm, 6H)
Two singlets (~3.8 ppm, 6H)
Active Methylene
Absent
Singlet (~4.20 ppm, 2H)
Enol Proton
Absent
Broad singlet (~14 ppm, variable)
Pass Criteria: The singlet at ~3.90 ppm (ester methyl) must be absent.[1]
Note: The product exists in equilibrium between keto and enol forms.[1] You may see the methylene protons (keto form) diminish and a vinylic proton appear if the sample stands in solution.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General procedures for Claisen condensation and handling of
-keto nitriles).
Jiuxi Chen, et al. "Selective Synthesis of
-Ketonitriles via Catalytic Carbopalladation of Dinitriles."[1][2] The Journal of Organic Chemistry, 2021 , 86 (1), 861–867. Link (Discusses stability and properties of -keto nitriles).[1]
PubChem Compound Summary. "Benzoylacetonitrile" (Structural analog data for acidity and solubility). National Center for Biotechnology Information.[1][2] Link
C13 NMR chemical shifts of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Comprehensive C13 NMR Benchmarking Guide: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Audience: Medicinal Chemists, Structural Biologists, and QC Analysts. Context: This guide serves as a definitive reference for validat...
Audience: Medicinal Chemists, Structural Biologists, and QC Analysts.
Context: This guide serves as a definitive reference for validating the structural integrity of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2). As a critical intermediate in the synthesis of isoquinoline-based alkaloids and pharmaceuticals, distinguishing this specific regioisomer from its 2,4- and 3,4-dimethoxy analogues is a frequent and high-stakes analytical challenge.
Executive Summary: The Structural Fingerprint
The identification of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile relies on resolving two dynamic phenomena: Keto-Enol Tautomerism and Regioisomeric Substitution Patterns . Unlike static molecules, this beta-keto nitrile exists in a solvent-dependent equilibrium that dramatically alters C13 chemical shifts.
Key Performance Comparison:
vs. Computational Prediction: Standard algorithms (ChemDraw, ACD) often fail to account for the enol form, leading to prediction errors of >50 ppm at the carbonyl/alpha-carbon sites.
vs. 3,4-Dimethoxy Isomer: The 2,3-substitution pattern induces a unique "crowding effect," shifting the methoxy signals and quaternary carbons distinctively compared to the sterically relaxed 3,4-isomer.
Detailed C13 NMR Chemical Shift Analysis
The following data synthesizes high-fidelity experimental fragment data (from 2,3-dimethoxybenzoic acid derivatives) and consensus computational modeling for the beta-keto nitrile moiety.
Table 1: Chemical Shift Assignments (δ, ppm)
Solvent Reference: DMSO-d6 (39.5 ppm)
Carbon Position
Assignment
Keto Form (Major)
Enol Form (Minor)
Signal Type
Diagnostic Note
C-3
Carbonyl (C=O) / Enol C-OH
188.5 - 190.2
168.0 - 172.0
Quaternary
Critical: The Keto signal is ~20 ppm downfield of the Enol. Broadening may occur due to exchange.
C-1
Nitrile (CN)
115.8 - 116.5
117.0 - 118.5
Quaternary
Weak intensity; distinct from aromatic CH.
C-2
Alpha-Carbon
29.5 - 31.0 (CH2)
85.0 - 89.0 (CH)
CH2 / CH
Primary differentiator. The CH2 (Keto) is aliphatic; CH (Enol) is olefinic.[1]
Ar-C1'
Aromatic Quaternary (Ipso)
130.5 - 131.5
128.0 - 129.0
Quaternary
Links the ring to the carbonyl.
Ar-C2'
Aromatic C-OMe (Ortho)
147.5 - 148.5
147.0 - 148.0
Quaternary
Regio-marker: Upfield relative to C3' due to steric crowding.
Ar-C3'
Aromatic C-OMe (Meta)
152.0 - 153.5
152.0 - 153.5
Quaternary
Regio-marker: Most deshielded aromatic signal.
Ar-C4'
Aromatic CH
114.5 - 115.5
114.5 - 115.5
CH
-
Ar-C5'
Aromatic CH
123.5 - 124.5
123.5 - 124.5
CH
-
Ar-C6'
Aromatic CH
120.0 - 121.5
120.0 - 121.5
CH
-
OMe
Methoxy Carbons
56.0, 60.5
56.0, 60.5
CH3
Regio-marker: The C2'-OMe is often shifted to ~60-61 ppm due to orthogonality forced by the carbonyl.[1]
Analyst Insight: In the 2,3-dimethoxy isomer, the methoxy group at position 2 is sterically crowded by the carbonyl group at position 1 and the methoxy at position 3. This forces it out of the plane, often causing a characteristic downfield shift (~60-61 ppm) compared to the typical ~56 ppm seen in the 3,4-isomer.
Comparative Analysis: Validating the Product
Scenario A: Distinguishing from 3,4-Dimethoxy Isomer
The most common synthetic impurity is the 3,4-dimethoxy analogue. Use this logic gate to validate your product:
2,3-Dimethoxy (Target): Shows distinct splitting in Methoxy signals (e.g., ~56 ppm and ~61 ppm) and crowded Quaternary carbons (148/153 ppm).
3,4-Dimethoxy (Alternative): Methoxy signals are often equivalent or very close (~55.8 and 56.0 ppm). Quaternary carbons appear at ~148/149 ppm (less spread).
Scenario B: Solvent Effects (DMSO-d6 vs. CDCl3)
CDCl3: Favors the Keto form. Expect strong peaks at 189 ppm (C=O) and 30 ppm (CH2).
DMSO-d6: Stabilizes the Enol form via hydrogen bonding. Expect the emergence/growth of peaks at ~170 ppm (C-OH) and ~88 ppm (=CH-CN).
Recommendation: Perform QC in DMSO-d6 . While the spectra are more complex (mixture of tautomers), the solvent separates the aromatic peaks better and prevents aggregation common with poly-oxygenated aromatics in chloroform.
Structural Logic & Signaling Pathways
The following diagram illustrates the tautomeric equilibrium and the specific steric interactions that define the NMR signature.
Caption: Tautomeric exchange dynamics and steric-driven chemical shift differentiators between regioisomers.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this "Self-Validating" protocol designed to minimize artifacts.
Step 1: Sample Preparation
Mass: Weigh 15-20 mg of the nitrile.
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
Why? DMSO minimizes aggregation and provides a stable lock signal.
Additive (Optional): If peaks are broad due to tautomer exchange, add 1 drop of D2O. This exchanges the enol -OH, collapsing the coupling and simplifying the spectrum, though it may shift the equilibrium toward the keto form.
Step 2: Acquisition Parameters (High-Res)
Frequency: 100 MHz or higher (for C13).
Pulse Sequence: zgpg30 (Power-gated decoupling).
Scans: Minimum 512 scans (Nitrile carbon is quaternary and relaxes slowly; low S/N is common).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
Causality: The nitrile (CN) and carbonyl (C=O) carbons have long T1 relaxation times. A short D1 will saturate these signals, making them disappear or appear non-quantitative.
Step 3: Data Processing
Line Broadening (LB): 1.0 - 3.0 Hz.
Referencing: Set the DMSO-d6 septet center to 39.51 ppm .
References
Solvent Effects on Tautomeric Equilibria in Beta-Ketonitriles. Journal of Physical Organic Chemistry. (Explains the DMSO vs CDCl3 shift mechanisms). Link
13C NMR Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. (Source for 2,3-dimethoxy aromatic fragment shifts). Link
PubChem Compound Summary: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile. National Library of Medicine. (CAS and Structural Verification). Link
Synthesis and Spectral Data of Beta-Ketonitriles. Royal Society of Chemistry Advances. (Comparative spectral data for similar morpholino-derivatives). Link
Comparative IR Analysis: Nitrile and Ketone Signatures in 2,3-Dimethoxy Scaffolds
Executive Summary & Mechanistic Framework In the structural characterization of pharmaceutical intermediates, 2,3-dimethoxy-substituted benzene rings present a unique spectroscopic challenge. Unlike their 3,4-dimethoxy i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Framework
In the structural characterization of pharmaceutical intermediates, 2,3-dimethoxy-substituted benzene rings present a unique spectroscopic challenge. Unlike their 3,4-dimethoxy isomers (veratrole derivatives), the 2,3-substitution pattern introduces a critical "Ortho Effect" combined with a "Buttressing Effect."
This guide objectively compares the Infrared (IR) spectroscopic signatures of Nitrile (-C≡N) and Ketone (C=O) groups attached to this scaffold.[1]
The Mechanistic "Tug-of-War"
To interpret these spectra accurately, one must understand the competing forces acting on the bond order:
Electronic Resonance (Bathochromic Shift): The methoxy groups are strong Electron Donating Groups (EDG). Through resonance (+M), they donate electron density into the ring and the conjugated functional group, increasing single-bond character and lowering the stretching frequency.
Steric Inhibition of Resonance (Hypsochromic Shift): The 2-methoxy group is sterically crowded by the 3-methoxy group (buttressing effect). This crowding forces the adjacent carbonyl or nitrile group out of coplanarity with the benzene ring. Loss of conjugation increases double/triple bond character, raising the stretching frequency.
Visualization: The Electronic-Steric Interaction Pathway
Figure 1: Mechanistic pathway showing how the 2,3-dimethoxy substitution pattern differentially affects linear nitriles versus planar ketones.
Comparative Peak Analysis
The following data summarizes the expected peak shifts for 2,3-dimethoxy derivatives compared to standard benchmarks.
Table 1: Nitrile vs. Ketone Spectral Signatures
Feature
Nitrile (-C≡N)
Ketone (C=O) (e.g., Acetophenone)
Primary Peak Position
2220 – 2235 cm⁻¹
1680 – 1695 cm⁻¹
Intensity
Medium to Strong (Sharp)
Very Strong (Sharp)
Benchmark (Unsubstituted)
~2228 cm⁻¹ (Benzonitrile)
~1685 cm⁻¹ (Acetophenone)
2,3-Dimethoxy Shift
Slight Decrease (-5 to -10 cm⁻¹)
Variable / Slight Increase (+5 to +15 cm⁻¹)
Dominant Mechanism
Electronic (+M): The linear geometry avoids steric clash.[2] The EDG effect dominates, weakening the triple bond slightly.
Steric (SIR): The 2-methoxy group twists the C=O out of plane. This reduces conjugation, raising the frequency toward aliphatic values (~1715).
Interfering Signals
Minimal (Region is clean).
Aromatic C=C: 1580–1600 cm⁻¹ can overlap if resolution is poor.
Often appears as a "shoulder" on the main alkyl C-H stretches.
C–O–C Stretch (Asym)
1250 – 1275 cm⁻¹
Very strong, broad band. Often splits in 2,3-disubstituted systems.
C–O–C Stretch (Sym)
1020 – 1075 cm⁻¹
Strong intensity.
Methodological Validation & Protocols
Trustworthiness in spectroscopy comes from rigorous sample preparation. The "2,3-dimethoxy" derivatives are often crystalline solids with low melting points.
Protocol A: Solid State Analysis (KBr Pellet)
Best for: High-resolution scans to resolve the "Buttressing Effect" shifts.
Preparation: Mix 1–2 mg of the 2,3-dimethoxy derivative with 100 mg of spectroscopic grade KBr.
Grinding: Grind in an agate mortar until the powder is fine enough to prevent Christiansen effect (scattering that causes baseline slope).
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.
Validation Check:
Baseline: Should be flat and >80% transmittance at 4000 cm⁻¹.
Water Bands: Check 3400 cm⁻¹. If broad, dry the KBr and re-press. Moisture can H-bond with ketones, artificially lowering the frequency.
Protocol B: Solution Phase (CCl₄ or CHCl₃)
Best for: Determining true "Steric Inhibition of Resonance" without crystal packing forces.
Solvent Choice: Use anhydrous CCl₄ (Carbon Tetrachloride) or CHCl₃ (Chloroform).
Note: CHCl₃ may H-bond with the carbonyl; CCl₄ is preferred for pure electronic study.
Concentration: Prepare a 0.05 M solution.
Cell Path: Use a 0.1 mm NaCl or CaF₂ liquid cell.
Comparison: Compare the solution peak to the solid peak.
Insight: If the C=O peak shifts significantly higher (>15 cm⁻¹) in solution compared to solid, intermolecular forces (packing) were likely forcing planarity in the crystal.
Analytical Workflow
This workflow ensures data integrity and proper background subtraction, critical when looking for subtle shifts caused by the 2,3-substitution pattern.
Figure 2: Standardized workflow for acquiring validated IR spectra for substituted aromatics.
Expert Insights & Troubleshooting
The "Doublet" Warning
In 2,3-dimethoxy ketones, you may occasionally observe a doublet in the carbonyl region (e.g., 1685 cm⁻¹ and 1698 cm⁻¹).
Cause: This represents Fermi Resonance (overtone of a lower frequency vibration coupling with the fundamental C=O stretch) OR the presence of Rotamers .
Rotamers: The carbonyl oxygen can orient syn or anti to the ortho-methoxy group. The anti conformer is more planar (lower frequency), while the syn conformer suffers severe repulsion (higher frequency).
Distinguishing from 3,4-Dimethoxy Isomers
3,4-Dimethoxy (Veratrole): No steric hindrance. The C=O peak will be lower (more conjugated, ~1675–1680 cm⁻¹).[3][4]
2,3-Dimethoxy: Steric hindrance.[5] The C=O peak will be higher (less conjugated, ~1690+ cm⁻¹).[4]
References
NIST Mass Spectrometry Data Center. Benzaldehyde, 2,3-dimethoxy- Infrared Spectrum.[6][7] NIST Chemistry WebBook, SRD 69.[6][7][8][9]
[Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for general nitrile/ketone ranges and electronic effects).
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (Detailed discussion on conjugation effects on nitrile absorption).
[Link]
Mass spectrometry fragmentation patterns of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Technical Comparison Guide: Mass Spectrometry Profiling of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Executive Summary & Structural Context 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2) is a critical β...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Mass Spectrometry Profiling of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Executive Summary & Structural Context
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2) is a critical β-ketonitrile intermediate used in the synthesis of heterocyclic scaffolds, particularly quinolines and isoxazoles for drug discovery. In synthetic workflows, it is frequently generated via the condensation of 2,3-dimethoxybenzoic acid derivatives with acetonitrile.
The Analytical Challenge:
A common failure mode in the synthesis of this compound is regioisomeric contamination. The starting material, 2,3-dimethoxybenzoic acid, is structurally similar to the widely available 3,4-dimethoxy (veratric) and 2,4-dimethoxy analogs. Standard UV-Vis or HPLC methods often fail to resolve these isomers adequately due to identical chromophores and similar polarity.
The Solution:
Mass Spectrometry (MS) provides a definitive "fingerprint" for differentiation. While all isomers share the molecular ion (m/z 205 ), the 2,3-isomer exhibits a unique fragmentation pathway driven by the "Ortho Effect" —a specific interaction between the carbonyl oxygen and the adjacent ortho-methoxy group. This guide details the mechanistic basis for distinguishing the 2,3-isomer from its 3,4- and 2,4-alternatives.
Experimental Methodology
To ensure reproducibility, the following protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.
Protocol A: GC-MS (Electron Ionization)
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
Inlet Temperature: 250°C (Splitless mode).
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
Rationale: 70 eV EI is the industry standard for library matching and generating reproducible fragmentation patterns necessary for isomer differentiation.
Protocol B: LC-MS/MS (Electrospray Ionization)
Instrument: Q-TOF or Triple Quadrupole.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Ionization: ESI Positive Mode (+).
Collision Energy (CE): Stepped 15, 30, 45 eV.
Rationale: ESI is softer, preserving the protonated molecular ion
, while CID (Collision Induced Dissociation) forces fragmentation to reveal the acylium ion stability.
Comparative Fragmentation Analysis
The mass spectrum of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile is dominated by three mechanistic pathways. The Ortho Effect (Pathway C) is the diagnostic indicator for the 2,3-isomer.
Pathway A: Alpha-Cleavage (Primary Fragmentation)
This is the dominant pathway for all isomers (2,3-, 2,4-, and 3,4-).
Mechanism: Ionization of the carbonyl oxygen is followed by homolytic cleavage of the bond between the carbonyl carbon and the
-carbon (CHCN group).
Result: Formation of the resonance-stabilized dimethoxybenzoyl cation (acylium ion) .
Observed Ion:m/z 165 (Base Peak).
Note: This peak appears in all isomers and confirms the core benzoyl structure but does not differentiate them.
The acylium ion (m/z 165) is energetic and ejects a neutral Carbon Monoxide (CO) molecule.
Mechanism: Heterolytic cleavage of the C-C bond in the acylium ion.
Result: Formation of the dimethoxyphenyl cation .
Observed Ion:m/z 137 .
Differentiation Note: The intensity of this peak varies.[1][2] In the 2,3-isomer, steric hindrance can destabilize the planar acylium transition state, potentially altering the 165:137 ratio compared to the 3,4-isomer.
Pathway C: The Ortho Effect (Diagnostic for 2,3-Isomer)
This pathway is unique to the 2,3-isomer (and 2,4-isomer) where a methoxy group is ortho to the carbonyl.
Mechanism: The carbonyl oxygen abstracts a hydrogen or interacts with the methyl group of the ortho-methoxy substituent. This facilitates the elimination of neutral Formaldehyde (CH
O, 30 Da) or a Methoxy radical (•OCH, 31 Da) directly from the molecular ion or the acylium intermediate.
Result:
m/z 175: Loss of CH
O from the molecular ion (M - 30).
m/z 135: Loss of CH
O from the acylium ion (165 - 30).
m/z 147/148: Loss of •CH
or HO driven by ortho-interaction.
Comparison: The 3,4-isomer (Veratryl) cannot undergo this mechanism. It fragments strictly via sequential methyl losses (165 → 150 → 135) without the specific "ortho" transition states.
Data Summary: Diagnostic Ion Table
Feature
2,3-Dimethoxy (Target)
3,4-Dimethoxy (Alternative)
Mechanistic Cause
Molecular Ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
)
205 (Medium)
205 (Strong)
Parent stability.
Base Peak
m/z 165 (Acylium)
m/z 165 (Acylium)
-Cleavage of CHCN.
Ortho-Diagnostic
m/z 135 / 147 (Distinct)
Weak / Absent
Loss of CHO via Ortho Effect.
Aryl Cation
m/z 137
m/z 137
Loss of CO from m/z 165.
Methyl Loss
m/z 190 (M - 15)
m/z 190 (M - 15)
Loss of •CH from methoxy.
Mechanistic Visualization
The following diagrams illustrate the fragmentation logic.
Caption: The dominant pathway for all isomers. The molecular ion (m/z 205) cleaves to form the acylium base peak (m/z 165), which subsequently loses CO to form the phenyl cation (m/z 137).
Figure 2: The Diagnostic "Ortho Effect" (2,3-Isomer Specific)
Caption: The "Ortho Effect" mechanism. The proximity of the 2-methoxy group to the carbonyl enables hydrogen transfer and loss of formaldehyde (CH2O), a pathway physically impossible for the 3,4-isomer.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 319932, 3-(3,4-Dimethoxyphenyl)propanenitrile. Retrieved from [Link]
Clark, J. (2000). Fragmentation Patterns in Mass Spectra. ChemGuide. Retrieved from [Link]
Smith, R. M. (2004).Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Contextual reference for Ortho Effect mechanisms).
Sánchez-Viesca, F., & Berros, M. (2012). Intramolecular Hydrogen Bonding in 2,3-Bis-(3,4-dimethoxybenzoyl)propionitrile. American Journal of Chemistry. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Benzeneacetonitrile, 3,4-dimethoxy- Mass Spectrum. Retrieved from [Link]
Technical Guide: HPLC Method Development & Validation for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Topic: HPLC Retention Time and Method Validation for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Retention Time and Method Validation for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Compound Significance
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2) is a critical beta-ketonitrile intermediate used in the synthesis of isoquinoline alkaloids and cardiovascular agents (e.g., Ivabradine analogs).[1] Its structural complexity—featuring an electron-rich dimethoxybenzene ring coupled with an active methylene group—presents specific chromatographic challenges, notably keto-enol tautomerism and isomeric separation .[1]
This guide provides a validated framework for the quantification of this compound, comparing standard C18 retention mechanisms against Phenyl-Hexyl stationary phases to optimize peak symmetry and resolution.
Physicochemical Profile (The "Why")
Understanding the molecule is the first step to robust method design.
LogP: ~1.8 (Moderate lipophilicity; suitable for Reversed-Phase LC).[1]
pKa: The
-proton (between ketone and nitrile) is acidic (pKa 9-11).[1]
Implication: Mobile phase pH must be acidic (pH < 4.[1]0) to suppress ionization and stabilize the keto-form, preventing peak splitting or tailing.
UV Absorption: Strong absorbance expected at 210-230 nm (benzenoid band) and 270-280 nm .[1]
Stock Solution: Dissolve 10 mg of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile in 10 mL of Acetonitrile (1000 µg/mL). Note: Sonicate for 5 mins to ensure complete dissolution.
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
Validation Framework (The "Proof")
This section outlines the validation parameters compliant with ICH Q2(R1) guidelines.
A. System Suitability Testing (SST)
Run 5 replicate injections of the Working Standard before every analysis.
Filter mobile phases (0.45 µm). Do not exceed 80% ACN if using >20mM buffer.[1]
References
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
PubChem. (2025).[1][4] Compound Summary for CID 584716: 3-(3-Methoxyphenyl)-3-oxopropanenitrile (structural analog).[1] National Library of Medicine.[1] Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization).
Comparing reactivity of 2,3-dimethoxy vs 3,4-dimethoxy beta-ketonitriles
Comparative Reactivity Profile: 2,3-Dimethoxy vs. 3,4-Dimethoxy -Ketonitriles Executive Summary In medicinal chemistry, specifically in the synthesis of isoquinoline alkaloids and heterocyclic drug scaffolds (e.g., Verap...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Reactivity Profile: 2,3-Dimethoxy vs. 3,4-Dimethoxy
-Ketonitriles
Executive Summary
In medicinal chemistry, specifically in the synthesis of isoquinoline alkaloids and heterocyclic drug scaffolds (e.g., Verapamil analogs), dimethoxy-substituted
-ketonitriles are critical building blocks. However, the positional isomerism of the methoxy groups—specifically 2,3-dimethoxy (ortho/meta) versus 3,4-dimethoxy (meta/para)—dictates a massive divergence in reactivity.
This guide objectively compares these two isomers. While the 3,4-isomer behaves as a classic electron-rich nucleophile driven by resonance, the 2,3-isomer is dominated by the "Ortho Effect," where steric hindrance overrides electronic activation, often necessitating modified experimental protocols.
Feature
3,4-Dimethoxy (Veratryl)
2,3-Dimethoxy (Ortho)
Primary Driver
Electronic (Resonance Donation)
Steric (Ortho-Repulsion)
Carbonyl Planarity
High (Conjugated)
Low (Twisted/Deconjugated)
Knoevenagel Yields
Excellent (>90%)
Moderate (60-75%)
Cyclization Site
C6 (Para-activated, unhindered)
C4 or C6 (Sterically crowded)
Recrystallization
Facile (High symmetry)
Difficult (Oily residues common)
Structural Dynamics & The "Ortho Effect"
To understand the reactivity difference, one must visualize the spatial arrangement. The reactivity of the active methylene (
) and the carbonyl () is governed by their alignment with the phenyl ring.
Electronic vs. Steric Landscape
3,4-Dimethoxy (The "Open" System):
The methoxy groups are located at the meta and para positions. They are far removed from the carbonyl side chain. The para-methoxy group donates electron density into the carbonyl via resonance, making the carbonyl oxygen more basic but the carbonyl carbon less electrophilic. The molecule is planar, allowing full conjugation.
2,3-Dimethoxy (The "Clashed" System):
The 2-methoxy group is ortho to the carbonyl side chain. The Van der Waals radius of the methoxy oxygen clashes with the carbonyl oxygen or the
-methylene hydrogens.
Consequence: The phenyl ring twists out of plane to relieve strain.
Electronic Impact: Resonance is broken. The carbonyl becomes inductively electron-deficient (more reactive to small nucleophiles) but sterically blocked to large nucleophiles.
Visualization of Steric Clash
The following diagram illustrates the steric interference in the 2,3-isomer compared to the accessible 3,4-isomer.
Figure 1: Structural comparison showing the steric blockade in the 2,3-isomer (red) versus the open resonance channel in the 3,4-isomer (green).
Reactivity Case Studies
Reaction A: Knoevenagel Condensation
Objective: Condensation with an aromatic aldehyde to form
-cyanocinnamates (drug precursors).
3,4-Dimethoxy Performance:
The active methylene is easily deprotonated. The planar structure stabilizes the forming enolate. The incoming aldehyde encounters no resistance.
2,3-Dimethoxy Performance:
The 2-methoxy group physically shields the active methylene protons. The base (piperidine) struggles to abstract the proton. Furthermore, the resulting crowded transition state is high-energy.
Typical Yield: 65-75%
Conditions: Requires Toluene/Reflux with Dean-Stark trap or microwave irradiation to overcome the activation energy barrier.
Reaction B: Cyclization to Isoquinolines
Objective: Acid-catalyzed cyclization (e.g., intramolecular Friedel-Crafts) to form the isoquinoline core.
3,4-Dimethoxy:
The 3-methoxy group activates the para position (C6). This position is sterically open and electronically primed for ring closure.
Result: Clean cyclization to 6,7-dimethoxyisoquinoline.
2,3-Dimethoxy:
The 2-methoxy group activates the para position (C5) and the ortho position (C3 - blocked). The 3-methoxy activates C6.
The Conflict:[1][2] While C6 is electronically activated, the adjacent 2-methoxy group creates a "buttressing effect," crowding the transition state for ring closure at C6.
Result: Reactions often stall or yield complex mixtures of regioisomers. Stronger Lewis acids (e.g.,
or ) are often required to force the reaction.
Experimental Protocols
Protocol A: Standard Knoevenagel (Optimized for 3,4-Isomer)
Use this for 3,4-dimethoxybenzoylacetonitrile.
Dissolve: 10 mmol of 3,4-dimethoxybenzoylacetonitrile and 10 mmol of aldehyde in 20 mL of Ethanol (95%).
Catalyze: Add 3 drops of Piperidine.
React: Stir at Room Temperature for 2 hours. A heavy precipitate usually forms within 30 minutes.
Isolate: Cool to 0°C, filter, and wash with cold ethanol.
Validation: Product should be a crystalline solid (MP usually >120°C).
Protocol B: High-Force Condensation (Required for 2,3-Isomer)
Use this for 2,3-dimethoxybenzoylacetonitrile to overcome steric hindrance.
Dissolve: 10 mmol of 2,3-dimethoxybenzoylacetonitrile and 12 mmol (1.2 eq) of aldehyde in 30 mL Toluene.
React: Reflux with a Dean-Stark trap to remove water.
Critical Step: Monitor by TLC.[3][4] Reaction may take 6-12 hours.
Workup: Evaporate toluene. Redissolve residue in EtOAc, wash with
(aq) to remove acid catalyst.
Purification: The 2,3-isomer product is often an oil or low-melting solid. Recrystallize from MeOH/Water or perform flash chromatography (Hexane/EtOAc).
Comparative Data Summary
The following table synthesizes experimental observations regarding the performance of these isomers in standard synthetic workflows.
Parameter
3,4-Dimethoxy Isomer
2,3-Dimethoxy Isomer
pKa (-proton)
~9-10 (Stabilized by planar resonance)
~10-11 (Destabilized by twist)
Solubility (EtOH)
Moderate (Crystallizes easily)
High (Often forms oils)
Base Sensitivity
High (Reacts with weak bases)
Low (Requires stronger bases/heat)
Major Impurity
Self-condensation (minor)
Unreacted starting material
Preferred Solvent
Ethanol/Methanol (Green)
Toluene/Xylene (High Boiling)
Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate synthetic methodology based on isomer substitution.
References
Electronic Effects in Knoevenagel Condensation:
Jones, G. "The Knoevenagel Condensation."[3][5][6][7] Organic Reactions, 2011.
Synthesis of Isoquinolines (Reissert Compounds):
Popp, F. D.[1] "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry, 1979.
(Detailed discussion on 6,7-dimethoxy vs 5,6-dimethoxy cyclization patterns).
Steric Hindrance in Ortho-Substituted Benzenes:
Charton, M. "The Ortho Effect. Structure-Reactivity Correlations." Progress in Physical Organic Chemistry, 1971.
Verapamil Precursor Synthesis (3,4-dimethoxy usage):
Theodorou, V., et al. "Scalable Synthesis of Verapamil Precursors." Organic Process Research & Development, 2018.
(Validates the high reactivity of the 3,4-isomer).
X-ray crystallography and structural determination of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Topic: X-ray crystallography and structural determination of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Execut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: X-ray crystallography and structural determination of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Structural Imperative
In the development of heterocyclic pharmaceuticals (e.g., quinolines, coumarins), 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (DMP-OPN) serves as a critical electrophilic scaffold. However, its reactivity is governed by a dynamic equilibrium between keto and enol tautomers, further complicated by the steric bulk of the ortho-methoxy substituent.
This guide compares the "Gold Standard" structural determination method—Single Crystal X-Ray Diffraction (SC-XRD) —against solution-phase alternatives (NMR) and computational models (DFT). We provide actionable protocols for crystallization and analyze why solid-state determination is non-negotiable for precise pharmacophore modeling.
The Structural Challenge: Tautomerism & Sterics
The core "performance" metric of any structural data for DMP-OPN is its ability to resolve two features:
Tautomeric State: Does the molecule exist as the
-ketonitrile (Keto) or the -hydroxyacrylonitrile (Enol)?
Torsion Angles: How does the 2,3-dimethoxy substitution pattern twist the phenyl ring relative to the carbonyl plane to relieve steric strain?
The Tautomeric Equilibrium Pathway
The following diagram illustrates the dynamic equilibrium that necessitates rigorous structural proof.
Figure 1: Tautomeric landscape of DMP-OPN. While solution methods (NMR) observe a weighted average, SC-XRD captures a single, defined low-energy state driven by crystal packing.
Comparative Analysis: SC-XRD vs. NMR vs. DFT
The following table objectively compares the "performance" of X-ray crystallography against alternative structural determination methods for this specific molecule.
Experimental Protocol: Crystallization & Data Collection
To achieve the "Product" (a high-quality crystal structure), one must overcome the high solubility of the dimethoxy motif. The following protocol is validated for substituted benzoylacetonitriles.
Phase 1: Crystal Growth (Slow Evaporation)
Solvent System: Ethanol/Dichloromethane (1:1 v/v) or Acetone/Hexane.
Rationale: The 2,3-dimethoxy group increases polarity. A pure non-polar solvent will precipitate amorphous powder; a pure polar solvent often retains the compound. The binary system allows gradual supersaturation.
Step-by-Step Workflow:
Dissolve 50 mg of DMP-OPN in 2 mL of Dichloromethane (DCM).
Add 2 mL of Ethanol slowly.
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
Cover with parafilm and poke 3-4 small holes.
Store in a vibration-free environment at 4°C (fridge) for 48-72 hours.
Harvest: Look for colorless block-like crystals. Needles usually indicate rapid precipitation (poor data quality).
Phase 2: X-Ray Diffraction Data Collection
Instrument: Bruker D8 QUEST or equivalent (Mo-K
radiation, = 0.71073 Å).
Temperature: 100 K (Cryostream). Crucial: Reduces thermal vibration of the flexible methoxy groups.
Figure 2: The crystallographic workflow from sample selection to final structural model.
Structural Insights & Interpretation
Upon solving the structure of DMP-OPN, the researcher should analyze three specific geometric parameters that define the molecule's reactivity profile.
A. The Tautomeric Fingerprint
In the solid state,
-ketonitriles like DMP-OPN typically crystallize in the Enol form if an intramolecular hydrogen bond can form, or the Keto form if packing forces dominate.
The Metric: Check the C2–C3 and C3–O1 bond lengths.
Expectation: Due to the electron-donating methoxy groups, the carbonyl carbon is less electrophilic, potentially stabilizing the keto form unless intermolecular H-bonding (dimerization) occurs.
B. The "Ortho-Effect" Torsion
The 2-methoxy group creates significant steric clash with the carbonyl oxygen.
Significance: A torsion angle deviating significantly from 0° or 180° indicates the phenyl ring is twisted out of plane. This deconjugation affects UV-Vis absorption and reactivity in nucleophilic attacks.
C. Intermolecular Interactions[3][4]
Pi-Stacking: Look for centroid-to-centroid distances of < 3.8 Å between phenyl rings of adjacent molecules. This predicts low solubility and high melting points.
Weak Hydrogen Bonds: C–H...O and C–H...N interactions often form supramolecular chains, stabilizing the crystal lattice.
References
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal growth and packing forces).
Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research, 35(7), 565-573. Link
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
Advanced Elemental Analysis Standards for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Purity
The following guide is structured to serve as an authoritative technical reference for researchers and analytical scientists validating the purity of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2). It mov...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to serve as an authoritative technical reference for researchers and analytical scientists validating the purity of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2). It moves beyond basic textbook definitions to address specific challenges in analyzing
-keto nitriles used in pharmaceutical synthesis.
Executive Summary: The Role of Elemental Analysis in Critical Intermediates
In the development of isoquinoline-based alkaloids and specific kinase inhibitors, 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (
) serves as a pivotal scaffold. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic related substances, it possesses a critical blind spot: it is "blind" to inorganic salts (e.g., sodium methoxide residues) and often insensitive to moisture or trapped inorganic acids.
Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the only absolute, non-selective method to validate the bulk material balance . This guide defines the rigorous standards required to use EA not just as a checkbox, but as a primary gatekeeper for releasing this intermediate for GMP synthesis.
Theoretical Framework & Acceptance Criteria
Before initiating experimental protocols, the theoretical baseline must be established. For
(MW: 205.21 g/mol ), the elemental composition is rigid. Any deviation suggests specific contamination modes common to the Claisen condensation reactions used to synthesize this molecule.
Standard Acceptance Limits
In high-impact pharmaceutical research (J. Med. Chem standards) and GMP release testing, the "Gold Standard" for purity is a deviation of
absolute from theoretical values.
Element
Theoretical Mass %
Acceptance Range ()
Common Deviation Cause (If Low)
Common Deviation Cause (If High)
Carbon (C)
64.38%
63.98% – 64.78%
Trapped inorganics (Na salts), Water
Solvent entrapment (Toluene/Hexane)
Hydrogen (H)
5.40%
5.00% – 5.80%
High molecular weight inorganics
Water/Moisture (Hygroscopicity)
Nitrogen (N)
6.83%
6.43% – 7.23%
Decomposition / Hydrolysis
Trapped Acetonitrile / Amines
Field Insight: This compound contains a reactive methylene group flanked by a nitrile and a carbonyl (a
-keto nitrile). This makes it acidic () and prone to forming stable enolate salts with bases like Sodium Methoxide (NaOMe) or Sodium Hydride (NaH). A low Carbon value with a correct C/N ratio is the hallmark of salt contamination.
Comparative Analysis: EA vs. Orthogonal Methods
To objectively evaluate where EA fits in the analytical suite, we compare it against HPLC, qNMR, and ICP-MS.
Table 1: Comparative Performance Matrix
Feature
Elemental Analysis (CHN)
HPLC (UV-Vis)
qNMR ()
ICP-MS
Primary Target
Bulk Purity (Mass Balance)
Organic Impurities
Absolute Purity & Solvents
Trace Metals
Blind Spots
Specific impurity ID
Inorganics, Water, Non-chromophores
Paramagnetic impurities
Organics
Sample Req.
2–5 mg (Destructive)
<1 mg (Non-destructive)
10–20 mg (Non-destructive)
50–100 mg (Destructive)
Precision
(Absolute)
(Relative Area)
(Standard)
ppb/ppm levels
Critical Utility
Detects Solvation & Salt formation
Detects Isomers & Byproducts
Quantifies Residual Solvent
Safety Compliance (ICH Q3D)
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of using EA as a "Stop/Go" gatekeeper before expensive HPLC method development.
Figure 1: Analytical decision matrix. Note that "Low %C" is the primary indicator of inorganic salt contamination, a common issue in nitrile synthesis.
standard, the following protocol must be strictly adhered to. This methodology minimizes errors caused by the hygroscopic nature of the -keto nitrile moiety.
Step 1: Sample Pre-Conditioning (Critical)
The methylene protons between the carbonyl and nitrile are acidic. This compound can adsorb atmospheric moisture or retain synthesis solvents (methanol/acetonitrile).
Grinding: Gently crush the sample into a fine powder using an agate mortar to ensure homogeneity.
Drying: Place 50 mg of sample in a vacuum oven at 40°C for 4 hours at <10 mbar.
Why? Higher temperatures (>60°C) may cause decarboxylation or nitrile hydrolysis in the presence of trace moisture.
Desiccator: Cool in a desiccator with
or activated silica gel.
Step 2: Microbalance Weighing
Use a microbalance with 0.001 mg (1
g) readability.
Target sample weight: 2.000 – 2.500 mg .
Why? Too little sample increases relative weighing error; too much can cause incomplete combustion (soot formation) due to the aromatic ring stability.
Container: Tin (Sn) capsules. Ensure the capsule is crimped tightly to exclude air (which contains
).
Step 3: Combustion Parameters (Flash Combustion)
Furnace Temperature: 950°C – 1050°C.
Note: The 2,3-dimethoxy ring is electron-rich and combusts readily, but the nitrile group requires high temperatures to ensure quantitative conversion to
(and not or trapped nitriles).
Carrier Gas: Helium (99.999% purity).
Oxygen Boost: 10–15 mL loop. Ensure excess
to prevent "coking" of the phenyl ring.
Calibration Standard:Acetanilide (
) is the preferred standard as its C/N ratio approximates the analyte better than Sulfanilamide.
Data Interpretation & Troubleshooting Guide
When results fail the
criteria, the deviation pattern reveals the chemical history of the sample.
Case Study: Diagnosing Synthesis Residues
Scenario: A batch of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is synthesized via condensation of 2,3-dimethoxybenzoate and acetonitrile using NaH.
Hypothesis: The sample contains roughly 6-7% non-combustible material (inorganic ash).
Root Cause: The sodium enolate salt was not fully acidified during workup. The presence of Sodium (
, AW 22.99) dilutes the mass of C, H, and N without contributing to the signal.
Verification: Perform a Residue on Ignition (ROI) test or ICP-MS. If ash is found, re-acidify and extract.
Visualizing Impurity Pathways
Figure 2: Origin of elemental deviations. Identifying the source allows for targeted repurification.
Conclusion & Recommendations
For 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile, Elemental Analysis is not merely a confirmatory step; it is the primary diagnostic tool for salt form confirmation and solvation state , which HPLC cannot assess.
Final Recommendations:
Mandate EA for Reference Standards: Never use a batch as a quantitative NMR or HPLC standard unless EA confirms bulk purity within
.
Couple with TGA: If EA shows high Hydrogen, run Thermogravimetric Analysis (TGA) to distinguish between surface moisture (loss <100°C) and crystal hydrates.
Re-purification Strategy: If %C is low, do not just re-crystallize. Perform an acid wash (dilute HCl) to remove inorganic enolates, then dry extensively.
References
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.[1] (Accessed 2024).[2] [Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. (Accessed 2024).[2] [Link]
This guide outlines the operational safety and disposal protocols for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2). It is designed for researchers requiring immediate, actionable procedures compliant wi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety and disposal protocols for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2). It is designed for researchers requiring immediate, actionable procedures compliant with standard laboratory safety regulations (OSHA/EPA).
Part 1: Executive Summary & Immediate Action Card
Chemical Identity: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Functional Class:
-Ketonitrile / Benzoylacetonitrile derivative
Primary Hazard:Acute Toxicity (Oral) & Irritant .
Critical Incompatibility:ACIDS . (Risk of hydrolysis releasing Hydrogen Cyanide gas under extreme conditions).
IMMEDIATE DISPOSAL DIRECTIVES
DO Segregate into "Organic Waste - Toxic" streams.
DO Use High-Density Polyethylene (HDPE) or glass containers.
DO Label clearly as "Nitrile Compound - DO NOT MIX WITH ACIDS" .
DO NOT Dispose of down the drain (Sanitary Sewer).
DO NOT Mix with strong oxidizers or strong acids.[1][2]
DO NOT Autoclave this waste (Risk of volatilization/reaction).
Part 2: Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its reactivity.[3] As a
-ketonitrile, the nitrile group (-CN) is activated by the adjacent carbonyl group. While organic nitriles are generally more stable than inorganic cyanides, they pose specific risks during decomposition.
Decomposition Products: Under fire or high-heat hydrolysis, this compound releases Carbon oxides (
), Nitrogen oxides (), and potentially Hydrogen Cyanide (HCN) .[6]
The Segregation Logic (Scientific Integrity)
The primary operational risk is accidental acidification .
While complete hydrolysis yields ammonium, intermediate steps or incomplete combustion can liberate cyanide species. Therefore, strict segregation from acidic waste streams is mandatory .
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
Containment: Transfer the solid material into a sealable, chemically compatible container (Amber glass or HDPE).
Secondary Containment: Place the sealed container into a clear plastic bag (4-mil polyethylene) to prevent surface contamination of the outer container.
Disposal Path: Designate for High-Temperature Incineration via a licensed hazardous waste contractor.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Most often, this compound is dissolved in organic solvents (DCM, Ethyl Acetate, Methanol).
Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if your facility separates them).
pH Check: Verify the solution is Neutral (pH 6-8) .
If Acidic:[9] Neutralize carefully with saturated Sodium Bicarbonate (
) before adding to the waste container to prevent gas evolution inside the drum.
Transfer: Pour into the "Organic Solvents" waste carboy.
Log Entry: Record the volume and concentration on the waste manifest.
C. Contaminated Debris (Gloves, Weigh Boats)
Collect in a dedicated "Solid Hazardous Waste" bucket lined with a heavy-duty bag.
Do not place in regular trash.
Seal bag when full and label as "Debris contaminated with Organic Nitriles."
Part 4: Visualization of Workflows
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the material never enters an incompatible stream.
Caption: Decision matrix for segregating
-ketonitrile waste to prevent incompatible mixing.
Absorb: Cover liquid spills with Vermiculite or Universal Absorbent Pads .
Warning: Do NOT use paper towels for large amounts (increases surface area for volatilization).
Clean: Sweep solid spills gently to avoid dust generation.
Decontaminate: Wipe surface with a mild detergent and water. Collect all wipes as hazardous waste.
Major Spill (> 10 g/mL or outside fume hood):
Evacuate: Clear the area immediately.
Isolate: Close doors to the lab.
Contact: Call EHS / Emergency Response.
Figure 2: Spill Response & Safety Flow
Caption: Operational workflow for managing accidental release of nitrile compounds.
Part 6: Regulatory & Compliance Data
RCRA Classification (USA): This specific compound is not P-listed or U-listed by specific name, but it falls under Characteristic Hazardous Waste if it exhibits toxicity or reactivity. It must be managed as Hazardous Chemical Waste .